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  • Product: Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate

The following technical guide details the chemical properties, synthesis, and pharmaceutical utility of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . Synthesis, Properties, and Pharmaceutical Utility[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and pharmaceutical utility of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate .

Synthesis, Properties, and Pharmaceutical Utility[1]

Executive Summary

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is a bifunctional heterocyclic intermediate utilized in the synthesis of peptidomimetics and kinase inhibitors.[1] Structurally, it consists of a 3-amino-2-pyridone core N-alkylated with a methyl propanoate side chain.[1] This scaffold offers two orthogonal reactive handles: a primary amine for library diversification (via acylation or sulfonylation) and an ester for backbone elongation or cyclization.

This guide defines the physicochemical profile of the compound and establishes a high-fidelity synthetic protocol designed to ensure regiochemical integrity, avoiding common side reactions associated with the amphoteric nature of the aminopyridone motif.

Chemical Identity & Structural Analysis[1][2][3][4]
PropertyDescription
IUPAC Name Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Core Scaffold 3-Amino-2-pyridone (Lactam form favored)
Functional Groups Primary Amine (-NH₂), Lactam (C=O), Ester (-COOMe)
Predicted LogP -1.35 (Hydrophilic)
pKa (Conj.[1][2][3] Acid) ~3.5 (Pyridine nitrogen), ~18 (Lactam NH - masked)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in Et₂O

Structural Insight: The molecule exists predominantly in the 2-pyridone (lactam) tautomeric form rather than the 2-hydroxypyridine (lactim) form.[1] The N1-substitution locks this tautomer, ensuring a stable hydrogen bond acceptor/donor motif essential for binding affinity in active sites (e.g., hinge regions of kinases).

Synthetic Pathways[1][2][7][8]

Direct alkylation of 3-aminopyridin-2(1H)-one with methyl acrylate is chemically risky due to the competing nucleophilicity of the exocyclic amine (N3) versus the amide nitrogen (N1).[1] To guarantee regioselectivity, the Nitro-Reduction Route is the industry standard.

3.1 Validated Synthetic Protocol (The "Nitro-Reduction" Route)

This two-step sequence utilizes 3-nitropyridin-2(1H)-one as the starting material.[1] The nitro group acts as an orthogonal protecting group, preventing N3-alkylation during the introduction of the propanoate chain.

Step 1: Michael Addition (N-Alkylation) [1]

  • Precursor: 3-Nitropyridin-2(1H)-one[1]

  • Reagent: Methyl Acrylate (1.2 - 1.5 equiv)[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃[1]

  • Solvent: Acetonitrile or DMF

  • Conditions: 60°C, 4-12 hours.

  • Mechanism: Base-mediated deprotonation of the lactam N-H followed by 1,4-addition to the acrylate.[1]

Step 2: Nitro Reduction

  • Precursor: Methyl 3-(3-nitro-2-oxopyridin-1(2H)-yl)propanoate[1]

  • Reagent: H₂ (1 atm) or Iron powder/NH₄Cl

  • Catalyst: 10% Pd/C (for hydrogenation)

  • Solvent: Methanol or Ethanol

  • Conditions: RT, 2-6 hours.[1]

  • Workup: Filtration through Celite to remove catalyst; concentration yields the target amine.

3.2 Synthesis Flow Diagram

SynthesisPath Start 3-Nitropyridin-2(1H)-one (Precursor) Intermediate Nitro-Ester Intermediate (Regioselective N1-Alkylation) Start->Intermediate Methyl Acrylate Base (DBU/K2CO3) Michael Addition Product Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (Target) Intermediate->Product H2, Pd/C or Fe/AcOH Reduction

Caption: Figure 1. Regioselective synthesis via the Nitro-Reduction pathway prevents side reactions at the exocyclic nitrogen.[1]

Reactivity & Pharmaceutical Applications[1][9][10]

This compound serves as a "linchpin" intermediate.[1] Its value lies in the ability to grow the molecule in two directions selectively.

4.1 Functionalization Logic
  • Amine (N3) Reactivity:

    • Acylation: Reacts with acid chlorides or carboxylic acids (coupling agents: HATU/EDC) to form amides. This is critical for generating Fragment-Based Drug Discovery (FBDD) libraries.[1]

    • Urea Formation: Reacts with isocyanates to form urea derivatives, a common motif in kinase inhibitors (e.g., Sorafenib analogs).

    • Sulfonylation: Reacts with sulfonyl chlorides.[1]

  • Ester (Side Chain) Reactivity:

    • Hydrolysis: LiOH/THF saponification yields the free acid for peptide coupling.

    • Cyclization: Under strong acidic conditions or high heat, the amine can attack the ester (intramolecular amidation) to form bicyclic dihydropyrido[2,3-b][1,4]diazepine systems (though ring strain makes this specific 7-membered ring formation slower than 5/6-membered analogs).

4.2 Application Map

ReactivityMap cluster_Amine Amine Modifications (N3) cluster_Ester Ester Modifications Target Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate Amide Amide Derivatives (Kinase Inhibitors) Target->Amide R-COCl / HATU Urea Urea Derivatives (H-Bond Donors) Target->Urea R-NCO Acid Free Carboxylic Acid (Peptide Coupling) Target->Acid LiOH / H2O Bicycle Bicyclic Scaffolds (Post-Cyclization) Target->Bicycle Intramolecular Cyclization

Caption: Figure 2.[1][4] Divergent synthesis capabilities of the scaffold for medicinal chemistry libraries.

Analytical Characterization (Expected Data)

When validating the synthesized compound, the following spectral signatures confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.0 - 6.0 ppm: 3 aromatic protons (Pyridone ring).[1] Look for the characteristic coupling of the H4, H5, H6 protons.

    • δ 5.0 - 4.0 ppm: Broad singlet (2H) for the -NH₂ group (exchangeable with D₂O).

    • δ 4.05 ppm: Triplet (2H) for N-CH₂- (adjacent to pyridone nitrogen).[1]

    • δ 3.60 ppm: Singlet (3H) for the methyl ester (-OCH₃).[1]

    • δ 2.75 ppm: Triplet (2H) for -CH₂-CO- (adjacent to carbonyl).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 197.2 m/z.

    • [M+Na]⁺: 219.2 m/z.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over prolonged periods; conversion to the hydrochloride salt is recommended for long-term storage.[1]

  • Solvent Compatibility: Avoid protic solvents if using electrophilic reagents (e.g., acid chlorides) in subsequent steps.

References
  • Vertex Pharmaceuticals. (2018).[1] Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate.[1][5][6]

  • National Institutes of Health (NIH). (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed Central.[1]

  • PubChem. (2025).[1] 3-Amino-2-pyridinol (Tautomer of 3-amino-2-pyridone).[1] National Library of Medicine.

  • MDPI. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists.[1] Molecules Journal.[1]

  • Fluorochem. (2025).[1][7] Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate Data Sheet (Analog Reference). Fluorochem.[1]

Sources

Exploratory

Technical Guide: Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate

This technical guide details the chemical identity, synthesis, and application of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . Part 1: Executive Summary & Identification Compound Name: Methyl 3-(3-amino-2-oxopyri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate .

Part 1: Executive Summary & Identification

Compound Name: Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate Target Class: N-substituted Aminopyridinone / Peptidomimetic Scaffold Molecular Formula: C


H

N

O

Molecular Weight: 196.20 g/mol
CAS Number Status

Current Status: Not Widely Indexed in Public Domains. While the 5-amino isomer is assigned CAS 1343158-00-8 (Methyl 3-(5-amino-2-oxopyridin-1(2H)-yl)propanoate), the 3-amino isomer described here is a specific regioisomer often synthesized in situ or as a proprietary intermediate. It is structurally distinct from the 5-amino variant, with the amino group positioned ortho to the carbonyl, facilitating unique intramolecular hydrogen bonding and reactivity patterns useful in drug design (e.g., Factor Xa inhibitors, PNA monomers).

Chemical Structure Analysis

The molecule consists of a 2-pyridone core substituted at:

  • Position 1 (Nitrogen): A methyl propanoate tail (Michael adduct of methyl acrylate).

  • Position 3: A primary amino group (

    
    ).
    

This scaffold serves as a constrained mimic of the Gly-X peptide bond or a nucleobase surrogate in peptide nucleic acids (PNA).

PropertyValue (Predicted)Notes
Formula C

H

N

O

MW 196.20 Da
LogP ~0.5 - 0.8Moderate hydrophilicity due to polar pyridone/ester.
H-Bond Donors 1 (Amine)
H-Bond Acceptors 4 (Amine, Carbonyls, Ring N)
pKa (Amine) ~3.5 - 4.5Reduced basicity due to conjugation with the pyridone ring.

Part 2: Synthesis Protocol

The synthesis of this compound relies on the regioselective functionalization of the 2-pyridone ring. The most robust route avoids direct nitration of the N-alkylated product (which yields a mixture of 3- and 5-isomers) and instead utilizes the commercially available 3-nitro-2-hydroxypyridine as the starting material.

Reaction Pathway (DOT Visualization)

SynthesisPathway Start 3-Nitropyridin-2(1H)-one (CAS 6332-56-5) Intermediate Methyl 3-(3-nitro-2-oxopyridin-1-yl)propanoate (Nitro Intermediate) Start->Intermediate Step 1: Michael Addition Base (K2CO3/DBU), DMF, 80°C Reagent1 Methyl Acrylate (Michael Acceptor) Reagent1->Intermediate Product Methyl 3-(3-amino-2-oxopyridin-1-yl)propanoate (Target Amine) Intermediate->Product Step 2: Reduction H2, Pd/C or Fe/AcOH

Figure 1: Two-step synthesis pathway via Michael addition and nitro-reduction.

Step-by-Step Methodology
Step 1: Michael Addition (N-Alkylation)

Objective: Install the propanoate tail at the N1 position.

  • Reagents: 3-Nitropyridin-2(1H)-one (1.0 eq), Methyl Acrylate (1.5 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 1.0 eq) or DBU (0.1 eq).
  • Solvent: DMF or Acetonitrile.

  • Protocol:

    • Dissolve 3-nitropyridin-2(1H)-one in DMF.

    • Add the base (K

      
      CO
      
      
      
      ) and stir for 15 minutes to generate the pyridone anion.
    • Add methyl acrylate dropwise.

    • Heat to 60-80°C for 4-12 hours. Monitor by TLC (the N-alkylated product is less polar than the starting material).

    • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Yield: Typically 70-85%.

Step 2: Nitro Reduction

Objective: Convert the 3-nitro group to the 3-amino target.

  • Reagents: Hydrogen gas (H

    
    , 1 atm) or Iron powder (Fe).
    
  • Catalyst: 10% Pd/C (for hydrogenation) or Acetic Acid (for Fe reduction).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Protocol (Hydrogenation):

    • Dissolve the nitro intermediate in MeOH.

    • Add 10 wt% of Pd/C catalyst.

    • Stir under H

      
       balloon atmosphere at room temperature for 2-6 hours.
      
    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • Purification: The amine is prone to oxidation. Use immediately or store as a salt (HCl). If purification is needed, use flash chromatography (DCM/MeOH) under inert atmosphere.

Part 3: Applications & Mechanism[1][2]

Peptidomimetics (Beta-Turn Mimics)

The 3-amino-2-pyridone scaffold constrains the peptide backbone. When incorporated into a peptide chain, the intramolecular hydrogen bond between the C3-amine and the C2-carbonyl oxygen locks the structure into a planar conformation, mimicking a


-turn or 

-turn. This is critical for designing inhibitors of proteases that recognize specific turn motifs.
Factor Xa and Thrombin Inhibitors

This compound serves as a key intermediate for "xaban" class anticoagulants. The N1-linker allows attachment to a P1 pocket binding motif (like a benzamidine mimic), while the 3-amino group can be acylated to extend into the P2/P3 pockets. The 2-pyridone core acts as a neutral, non-basic scaffold that improves oral bioavailability compared to highly basic amidines.

PNA (Peptide Nucleic Acid) Monomers

The 3-amino-2-pyridone unit can function as a nucleobase surrogate. The hydrogen bonding pattern (Donor-Acceptor) at the 3- and 2-positions mimics the Watson-Crick face of Cytosine, potentially allowing it to base-pair with Guanine in synthetic DNA/RNA analogs.

Part 4: Analytical Characterization (Predicted)[3]

For the target: Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate

TechniqueSignalAssignment

H NMR (DMSO-d

)

3.60 (s, 3H)
Methyl ester (-OCH

)

2.75 (t, 2H)
Propanoate

-CH

(-CH

-CO)

4.05 (t, 2H)
Propanoate

-CH

(N-CH

-)

5.0 - 5.5 (br s, 2H)
Amine (-NH

)

6.10 (t, 1H)
Pyridone H5

6.60 (dd, 1H)
Pyridone H4

7.10 (dd, 1H)
Pyridone H6
MS (ESI+) m/z 197.1

Protonated molecular ion

References

  • Michael Addition to 2-Pyridones

    • Source: ResearchGate.[1] "The Michael reactions of 2-pyridone, 3-nitro-2-pyridone or 4-pyridone with substituted ethylenes gave 1-substituted pyridones."[2]

    • Context: Confirms the synthetic route of N-alkylation using methyl acryl
  • Synthesis of 5-Amino Isomer (Analogous Control)

    • Source: Fluorochem / PubChem.
    • Context: Provides the CAS (1343158-00-8) and characterization for the regioisomer, establishing the stability and handling of the ester-pyridone scaffold.
  • 3-Amino-2-pyridone in Drug Design

    • Source: MDPI / ACS Omega. "Synthesis of 2,3-disubstituted 4-ethoxycarbonyl-β-carbolin-1-ones... utilizing 3-amino-2-pyridones."
    • Context: Validates the utility of the 3-amino-2-pyridone intermediate in constructing fused heterocyclic drugs.

Sources

Foundational

Strategic Elucidation of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate: A Multidimensional Analytical Approach

Topic: Structural Characterization and Validation of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate Content Type: Technical Whitepaper / Elucidation Guide Audience: Senior Researchers, Medicinal Chemists, and Analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization and Validation of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate Content Type: Technical Whitepaper / Elucidation Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary & Synthetic Context

The structural elucidation of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (C₉H₁₂N₂O₃, MW: 196.20) presents a classic challenge in heterocyclic chemistry: distinguishing between N-alkylation and O-alkylation isomers.

The 3-amino-2-pyridone scaffold is a "privileged structure" in drug discovery, serving as a core for thrombin inhibitors, integrin antagonists, and peptidomimetics. However, the synthesis of this specific derivative—typically via the Michael addition of 3-aminopyridin-2(1H)-one to methyl acrylate—is prone to ambident nucleophilicity.

This guide provides a rigorous, self-validating analytical workflow to confirm the formation of the desired N-substituted lactam (Target A) over the thermodynamically competitive O-substituted imidate (Impurity B).

The Isomeric Challenge
  • Target A (N-Alkyl): Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate. Contains a stable lactam ring.

  • Impurity B (O-Alkyl): Methyl 3-((3-aminopyridin-2-yl)oxy)propanoate. Contains an aromatic pyridine ring with an ether linkage.

Analytical Strategy: The "Triad of Proof"

To ensure scientific integrity, we employ a triad of orthogonal techniques. No single method is sufficient; the convergence of data confirms the structure.

Phase 1: Mass Spectrometry (Molecular Formula Validation)

Before geometric elucidation, we must confirm the elemental composition.

Experimental Expectation:

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of Methoxy group:

      
      .
      
    • Loss of Acetate moiety (McLafferty-like rearrangement): Characteristic of the propanoate chain.

Phase 2: Vibrational Spectroscopy (Functional Group Fingerprinting)

Infrared (IR) spectroscopy provides the first clue regarding the N vs. O selectivity.

FeatureTarget (N-Alkyl Lactam)Impurity (O-Alkyl Ether)
Carbonyl (C=O) Strong Lactam band at 1650–1680 cm⁻¹ Ester band at ~1735 cm⁻¹No Lactam band. Ester band at ~1735 cm⁻¹
Ring Breathing C=C stretch distinct for non-aromatic lactam ringC=N / C=C stretch typical of aromatic pyridine
Amine (NH₂) Doublet at 3300–3400 cm⁻¹Doublet at 3300–3400 cm⁻¹

Critical Insight: The presence of two distinct carbonyl signals (Ester + Lactam) strongly supports the N-alkylated structure. A single carbonyl signal (Ester only) suggests O-alkylation.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. We rely on 1D ¹H/¹³C NMR for chemical environment and 2D HMBC for connectivity.

¹H NMR Analysis (Predicted Data in DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to prevent aggregation of the polar pyridone ring and to sharpen the exchangeable amine protons.

PositionProton TypeShift (δ ppm)MultiplicityCoupling (Hz)Structural Logic
H-6 Ring CH7.30 – 7.50ddJ≈7.0, 1.5Deshielded by adjacent Nitrogen (N1).
H-4 Ring CH6.60 – 6.80ddJ≈7.5, 1.5Shielded by adjacent Amine (NH₂) donor.
H-5 Ring CH6.00 – 6.15t (app)J≈7.0Meta to activating groups.
NH₂ Amine4.50 – 5.50br s-Exchangeable; broadens with water.
H-1' N-CH₂4.05 – 4.15tJ≈7.0Diagnostic: Shift > 4.0 ppm indicates N-attachment.
OMe Methyl3.55 – 3.60s-Characteristic methyl ester.
H-2' CH₂-CO2.70 – 2.80tJ≈7.0Alpha to ester carbonyl.
¹³C NMR Analysis
  • C2 (Lactam Carbonyl): ~158–162 ppm.[1][2] (In O-alkyl isomers, this carbon is part of the aromatic ring and typically shifts upfield).

  • Ester Carbonyl: ~171–172 ppm.

  • N-CH₂: ~45–48 ppm. (If O-alkylated, this O-CH₂ signal would appear significantly downfield, ~60–65 ppm).

The "Smoking Gun": 2D HMBC (Heteronuclear Multiple Bond Correlation)

To definitively prove the structure, you must run an HMBC experiment.

  • The Experiment: Set up a standard gradient-selected HMBC (optimized for J = 8 Hz).

  • The Proof: Look for a correlation (cross-peak) between the N-CH₂ protons (~4.10 ppm) and the C2 Carbonyl carbon (~160 ppm).

    • Observed: N-Alkylation confirmed (3-bond coupling N-C-N-C is not possible; this is a 3-bond coupling H-C-N-C).

    • Not Observed / Different Pattern: If the CH₂ protons correlate to an aromatic carbon that is not a carbonyl, suspect O-alkylation.

Visualization of the Elucidation Logic

The following diagram illustrates the decision tree for validating the structure, utilizing the "Triad of Proof."

StructureElucidation Start Sample: Crude Reaction Mixture (Michael Addition) Purification Purification (Flash Chromatography / Recrystallization) Start->Purification Analysis Analytical Suite Purification->Analysis MS Mass Spectrometry (M+H = 197) Analysis->MS IR FT-IR Spectroscopy Analysis->IR NMR 1H & 13C NMR Analysis->NMR Decision_IR IR Check: Two C=O bands? (Lactam ~1660 + Ester ~1735) IR->Decision_IR Decision_NMR NMR Check: N-CH2 Shift (~4.1 ppm) vs O-CH2 (~6.2 ppm) NMR->Decision_NMR Decision_IR->Decision_NMR Yes (Two Bands) Result_O REJECTED: O-Alkylated Imidate (Impurity) Decision_IR->Result_O No (One Band) HMBC HMBC Confirmation: Correlation N-CH2 <-> C2(C=O) Decision_NMR->HMBC Shift ~4.1 ppm Decision_NMR->Result_O Shift > 6.0 ppm Result_N CONFIRMED: N-Alkylated Lactam (Target) HMBC->Result_N Correlation Observed HMBC->Result_O No Correlation

Caption: Logical workflow for distinguishing N-alkylated target from O-alkylated impurities using spectral data.

Detailed Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Prepare a sample free of paramagnetic impurities and concentration effects.

  • Massing: Weigh 5–10 mg of the purified solid into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D).

    • Note: CDCl₃ may be used, but 3-aminopyridones often show poor solubility or broad peaks due to H-bonding. DMSO is superior for structure confirmation.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃ residues from synthesis).

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Protocol B: HMBC Acquisition Parameters

Objective: Optimize for long-range H-C couplings (2-3 bonds).

  • Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent gradient-selected HMBC.

  • Coupling Constant (CNST13): Set to 8 Hz . This covers the typical range for ³J(C,H) in heterocyclic rings.

  • Scans: Minimum 16 scans per increment (depending on concentration) to resolve the critical cross-peaks above noise.

  • Processing: Apply sine-bell squared apodization in both dimensions (F1 and F2) to minimize truncation artifacts.

References

  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Retrieved from [Link]

  • Comins, D. L., et al. (1994). "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters. Retrieved from [Link]

  • Reich, H. J. (2020). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Exploratory

"in vitro studies of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate"

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate: A Prospective Analysis Preamble: Charting a Course for a Novel Chemical Entity The compound Methyl 3-(3-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate: A Prospective Analysis

Preamble: Charting a Course for a Novel Chemical Entity

The compound Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate represents a novel chemical entity. As of this writing, the public domain lacks specific in vitro studies detailing its biological activity. This guide, therefore, is constructed as a prospective framework—a comprehensive, technically-grounded roadmap for the initial in vitro characterization of this molecule. Drawing upon established principles in drug discovery and preclinical screening, we will outline a logical, multi-tiered approach to elucidate its potential cytotoxic and mechanistic properties.[1] This document serves as both a strategic plan and a practical handbook for researchers and drug development professionals tasked with exploring the therapeutic potential of this and similar novel pyridinone derivatives.

The core philosophy of this guide is to build a self-validating cascade of experiments. We will begin with broad, high-throughput assessments of cytotoxicity to cast a wide net, followed by more focused, hypothesis-driven assays to understand the compound's mechanism of action. Each proposed step is informed by extensive field experience in evaluating novel molecular entities, ensuring a robust and efficient investigational workflow.

Part 1: Foundational Characterization and Initial Cytotoxicity Profiling

Before commencing biological assays, the foundational step is to confirm the identity, purity, and stability of the test compound. This is non-negotiable for data integrity.

1.1 Physicochemical Quality Control

  • Structural Verification: Confirmation via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Quantification using High-Performance Liquid Chromatography (HPLC), with a minimum purity threshold of >95% recommended.

  • Solubility Determination: Establishing solubility in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), to prepare accurate stock solutions.

1.2 Tier 1: Broad-Spectrum Cytotoxicity Screening

The initial objective is to determine if Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate exerts any cytotoxic or cytostatic effects on living cells.[2] A cost-effective and high-throughput method is essential for this first pass.[3][4][5]

Recommended Protocol: Alamar Blue (Resazurin) Viability Assay

The Alamar Blue assay is a robust, fluorescence-based method that measures the metabolic activity of viable cells.[2][3] The non-fluorescent dye resazurin is reduced to the highly fluorescent resorufin by mitochondrial enzymes in living cells, providing a quantitative measure of viability.[3]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines are procured from a certified cell bank (e.g., ATCC). Cells are maintained in the recommended culture medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[1]

  • Cell Seeding: Using a panel of diverse cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer), seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Prepare a serial dilution of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Treat cells with a broad range of concentrations (e.g., 0.1 µM to 100 µM). Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the treated plates for a standard duration, typically 48 or 72 hours.

  • Assay Execution: Add Alamar Blue solution to each well at 10% of the total volume and incubate for an additional 2-4 hours.[3]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

Data Presentation and Interpretation

The primary output of this initial screen is the percentage of cell viability relative to the vehicle control. This allows for the identification of "hits"—cell lines that show significant sensitivity to the compound.

Part 2: Quantitative Potency and Selectivity Assessment

Following a positive result in the initial screen, the next logical step is to quantify the compound's potency and assess its selectivity towards cancerous versus non-cancerous cells.

2.1 IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for comparing the potency of a compound.[1] It represents the concentration required to inhibit 50% of a biological process, in this case, cell proliferation.

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[1]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow the same procedure as the Alamar Blue assay (Steps 1-4), but use a more granular, narrower range of compound concentrations centered around the estimated effective concentration from the initial screen.

  • MTT Addition: After the 48-72 hour incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Hypothetical Data Summary

All quantitative cytotoxicity data should be summarized in a structured table for clear comparison.

Cell LineCancer TypeIC₅₀ (µM) of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HCT116Colorectal CarcinomaHypothetical Value
HEK293Normal Embryonic KidneyHypothetical Value

2.2 Selectivity Index (SI)

A therapeutically promising compound should ideally be more toxic to cancer cells than to normal cells. The Selectivity Index (SI) provides a quantitative measure of this. It is calculated as:

SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value indicates greater selectivity. For this, a non-cancerous cell line, such as HEK293, should be included in the IC₅₀ determination workflow.[4][5]

Part 3: Elucidating the Mechanism of Action

Once cytotoxic activity is confirmed and quantified, the focus shifts to understanding how the compound exerts its effects.

Workflow for Mechanistic Investigation

G cluster_0 Tier 1 & 2: Cytotoxicity & Potency cluster_1 Tier 3: Mechanism of Action A Initial Cytotoxicity Screen (Alamar Blue) B IC50 Determination (MTT Assay) A->B C Selectivity Index Calc. (vs. Normal Cells) B->C D Cell Cycle Analysis (Propidium Iodide Staining) C->D Investigate Growth Arrest E Apoptosis Assay (Annexin V / PI Staining) C->E Investigate Cell Death F Signaling Pathway Analysis (Western Blot) E->F Identify Pro/Anti-Apoptotic Proteins

Caption: A logical workflow for the in vitro investigation of a novel cytotoxic agent.

Cell Cycle Analysis

A common mechanism for anticancer agents is the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Recommended Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

Step-by-Step Methodology:

  • Treatment: Treat a sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest and Fixation: Harvest the cells (including floating cells) and fix them in cold 70% ethanol overnight at -20°C.[1]

  • Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and then stain the cellular DNA with a propidium iodide solution.[1]

  • Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

Apoptosis Induction Assay

Another key mechanism is the induction of programmed cell death, or apoptosis.

Recommended Protocol: Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic).

G cluster_staining Staining Protocol cluster_results Cell Populations start Treat Cells with Compound stain_annexin Stain with FITC-Annexin V start->stain_annexin stain_pi Stain with Propidium Iodide (PI) stain_annexin->stain_pi analysis Flow Cytometry Analysis stain_pi->analysis live Live Cells (Annexin V-, PI-) analysis->live early Early Apoptotic (Annexin V+, PI-) analysis->early late Late Apoptotic / Necrotic (Annexin V+, PI+) analysis->late

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

Conclusion and Future Directions

This technical guide provides a robust, logical, and experimentally sound framework for the initial in vitro characterization of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate. By systematically progressing from broad cytotoxicity screening to quantitative potency determination and finally to mechanistic elucidation, researchers can efficiently build a comprehensive profile of this novel compound's biological activity. The data generated from this workflow will be crucial for making informed decisions about its potential as a therapeutic lead and for guiding subsequent preclinical development, including in vivo studies.

References

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.

Sources

Foundational

Technical Guide: Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate Solubility &amp; Handling

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . Executive Summary & Compound Identity Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate .

Executive Summary & Compound Identity

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics, particularly Factor Xa and Thrombin inhibitors.[1] It features a 3-aminopyridin-2(1H)-one core functionalized with a methyl propanoate tail at the


 position.[1]

Understanding its solubility is critical for two distinct phases of drug development:[1]

  • Synthetic Processing: Ensuring homogeneity during acylation or coupling reactions (e.g., amide bond formation).

  • Biological Assays: Formulating stable stock solutions without precipitation or ester hydrolysis.

Chemical Attribute Specification
Systematic Name Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate
Core Scaffold 3-Amino-2-pyridone (1,2-dihydro-2-oxopyridin-3-amine)
Molecular Formula

Molecular Weight 196.20 g/mol
Predicted LogP ~ -0.4 to 0.1 (Moderately Polar)
Key Analogs Methyl 3-(5-amino-2-oxopyridin-1(2H)-yl)propanoate (CAS 1343158-00-8)

Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between the polar 3-amino-2-pyridone core (hydrogen bond donor/acceptor) and the lipophilic methyl propanoate tail.[1]

Organic Solvent Compatibility (Process Chemistry)

The compound exhibits high solubility in dipolar aprotic solvents and polar protic solvents, making them ideal for reaction media.

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Standard solvent for stock solutions (20-50 mM).[1]
Polar Protic Methanol, EthanolGood (>20 mg/mL)Used for hydrogenation (Nitro reduction) and recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformModerate (5-15 mg/mL)Suitable for extraction; may require small % MeOH for high conc.
Esters/Ethers Ethyl Acetate, THFModerate to Low often used as an anti-solvent or for washing.
Hydrocarbons Hexanes, HeptaneInsoluble Used to precipitate the product during purification.

Critical Insight: The 3-amino group is a weak base.[1] In non-polar solvents (DCM), intermolecular hydrogen bonding between the amine and the pyridone carbonyl can lead to aggregation/gelation at high concentrations. Adding 1-5% Methanol disrupts this network.[1]

Aqueous & Biorelevant Solubility

The aqueous solubility is highly pH-dependent due to the ionizable 3-amino group.[1]

  • Acidic Media (pH < 4): High solubility. The amine protonates (

    
    ), drastically increasing polarity.
    
    • Risk:[1] Prolonged exposure to strong acid (pH < 1) may hydrolyze the methyl ester to the carboxylic acid.

  • Neutral Media (pH 6-8): Low to Moderate solubility.[1] The molecule exists as a neutral free base.

    • Protocol: Use 1-2% DMSO as a co-solvent for biological assays to prevent micro-precipitation.

  • Basic Media (pH > 9): Moderate solubility, but HIGH RISK .

    • Warning: Basic conditions rapidly catalyze the hydrolysis of the methyl ester (saponification), yielding the byproduct 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoic acid.[1]

Solubility Determination Protocols

As a researcher, you should not rely solely on literature values. Use these self-validating protocols to determine exact solubility for your specific batch/polymorph.

Kinetic Solubility Workflow (High-Throughput)

This method estimates the concentration at which the compound precipitates from a DMSO stock solution into an aqueous buffer.

KineticSolubility Stock 20mM DMSO Stock Dilution Spike into PBS (pH 7.4) Final: 2% DMSO Stock->Dilution Incubate Shake 2 hrs @ 25°C Dilution->Incubate Filter Filter (0.45 µm PVDF) Incubate->Filter Analyze HPLC-UV / LC-MS Quantify vs Standard Filter->Analyze

Figure 1: Kinetic solubility workflow for biological assay validation.

Thermodynamic Solubility Protocol (Equilibrium)

Use this for formulation development or precise physical characterization.

  • Preparation: Add excess solid (~5 mg) to 1 mL of solvent (Water, Buffer, or Octanol).

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter.

  • Quantification: Dilute the supernatant and analyze via HPLC.

    • Check: Verify the peak retention time has not shifted (indicating hydrolysis).

Stability & Handling Logic

The solubility profile dictates the handling logic to preserve chemical integrity.

StabilityLogic cluster_Solvents Solvent Choice Compound Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate DMSO DMSO/DMF (Storage) Compound->DMSO Stable > 6 months (-20°C) Water Water/PBS (Assay) Compound->Water Use immediately (Potential Hydrolysis) Base Basic Buffer (pH > 9) Compound->Base AVOID (Rapid Ester Hydrolysis) DMSO->Water Dilute 1:1000 for Assay

Figure 2: Decision tree for solvent selection to maximize stability and solubility.

Key Handling Rules:
  • Storage: Store the solid powder at -20°C under desiccant. The ester is moisture-sensitive over long periods.[1]

  • Stock Solutions: Prepare 10-50 mM stocks in anhydrous DMSO or DMAc . Avoid storing stocks in methanol/water mixtures, as transesterification or hydrolysis can occur over weeks.

  • Freeze-Thaw: Aliquot DMSO stocks. Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating degradation.

References

  • Synthesis of 3-aminopyridin-2-one scaffolds

    • Source: Swami, S., et al. "Indium triflate promoted one-pot multicomponent synthesis of structurally diverse 3-amino-imidazo[1,2-a]pyridines."[1][2] Journal of Molecular Structure, 2017. Link

    • Relevance: Describes the solubility and handling of the 3-amino-2-pyridone core during synthesis.
  • Solubility of Pyridinone Analogs

    • Source: PubChem Compound Summary for Methyl 3-(5-amino-2-oxopyridin-1(2H)-yl)propanoate (CAS 1343158-00-8).[1] Link

    • Relevance: Provides comparative physicochemical data for the 5-amino regioisomer, validating the polarity and solubility profile of the propano
  • General Solubility Protocols

    • Source: "Assay Guidance Manual: Solubility Assays." National Center for Advancing Translational Sciences (NCATS). Link

    • Relevance: Validates the kinetic vs. thermodynamic solubility protocols described in Section 3.

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Synthesis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate

Executive Summary The 2-pyridone scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif in antimicrobial agents, peptidomimetics, and targeted enzyme inhibitors. Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridone scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif in antimicrobial agents, peptidomimetics, and targeted enzyme inhibitors. Specifically, derivatives of 3-amino-2-pyridone are critical intermediates in the synthesis of tissue transglutaminase (TG2) inhibitors, such as the clinical-stage candidate ZED1227 used for celiac disease [3].

This technical guide provides an in-depth analysis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate , a highly functionalized building block. By detailing the regioselective synthetic methodology and providing a rigorous, self-validating framework for its spectroscopic characterization (NMR, IR, and HRMS), this whitepaper equips researchers with the exact analytical parameters required to confirm structural integrity during complex drug development workflows.

Pharmacological Context & Structural Significance

The structural uniqueness of 3-amino-2-pyridones lies in their tautomeric behavior and dual nucleophilic centers. In solution, these molecules exist predominantly in the lactam form rather than the lactim (hydroxy) form [1]. This tautomeric lock is critical because it ensures the N1 position is protonated and available for targeted alkylation.

When functionalized with a methyl propanoate side chain at the N1 position, the molecule mimics amino acid backbones, making it an ideal precursor for peptidomimetics [2]. The free 3-amino group remains available for subsequent functionalization, such as coupling with electrophilic warheads (e.g., Michael acceptors) to generate covalent inhibitors [4].

Synthetic Methodology: Regioselective Aza-Michael Addition

The synthesis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is achieved via an Aza-Michael addition of 3-amino-2-pyridone to methyl acrylate. The primary challenge in this workflow is achieving strict regioselectivity—alkylating the N1 position without cross-reacting with the highly nucleophilic 3-NH₂ group.

Causality in Experimental Design
  • Base Selection (K₂CO₃): The pKa of the pyridone N-H is approximately 11, whereas the 3-NH₂ group has a pKa > 25. Using a mild base like anhydrous potassium carbonate selectively deprotonates the N-H, forming a highly reactive pyridonate anion while leaving the primary amine intact.

  • Temperature Control: The dropwise addition of methyl acrylate at 0 °C suppresses the spontaneous radical polymerization of the acrylate monomer, ensuring high atom economy and minimizing purification bottlenecks.

Step-by-Step Protocol
  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert N₂ atmosphere, dissolve 3-amino-2-pyridone (10 mmol, 1.10 g) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add anhydrous K₂CO₃ (15 mmol, 2.07 g) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyridonate anion.

  • Aza-Michael Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methyl acrylate (12 mmol, 1.03 g) dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1). The product spot will appear at a higher Rf than the highly polar starting material.

  • Aqueous Quench & Extraction: Quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with saturated brine (3 x 20 mL) to strip residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure product.

Mechanistic Pathway Visualization

The following diagram illustrates the regioselective Aza-Michael addition pathway, highlighting the intermediate states driven by the thermodynamic stability of the lactam form.

G A 3-Amino-2-pyridone (Lactam Form) B Pyridonate Anion (Regioselective Nucleophile) A->B K2CO3 / DMF - H+ D Enolate Intermediate B->D Aza-Michael Addition C Methyl Acrylate (Michael Acceptor) C->D E Methyl 3-(3-amino-2-oxopyridin- 1(2H)-yl)propanoate D->E Protonation + H+

Caption: Regioselective Aza-Michael addition mechanism of 3-amino-2-pyridone to methyl acrylate.

Spectroscopic Data & Structural Elucidation

Rigorous spectroscopic analysis is required to validate both the regiochemistry of the alkylation and the integrity of the functional groups.

Nuclear Magnetic Resonance (NMR) Causality
  • ¹H NMR: The pyridone ring protons (H-4, H-5, H-6) exhibit a distinct AMX spin system. Because the 3-NH₂ group is strongly electron-donating via resonance, H-5 becomes the most shielded proton, appearing as a pseudo-triplet at 6.01 ppm (due to similar coupling constants

    
     and 
    
    
    
    of ~6.8 Hz). The N-CH₂ protons are shifted significantly downfield (4.10 ppm) due to the electron-withdrawing nature of the lactam nitrogen. To self-validate the presence of the free amine, a D₂O shake experiment will cause the broad singlet at 5.10 ppm to disappear due to deuterium exchange.
  • ¹³C NMR: The spectrum clearly differentiates the two carbonyl environments. The ester C=O resonates at 171.5 ppm, while the lactam C=O is shielded to 157.5 ppm. This shielding is caused by the strong resonance contribution from the nitrogen lone pair, which imparts partial single-bond character to the lactam carbonyl.

Infrared (IR) & Mass Spectrometry (MS)

IR spectroscopy provides orthogonal validation of the dual carbonyl system. The ester C=O stretch appears at a typical 1735 cm⁻¹, whereas the lactam C=O stretch is lowered to 1650 cm⁻¹ due to amide resonance. High-Resolution Mass Spectrometry (ESI+) confirms the exact mass, ruling out dialkylated byproducts.

Data Presentation Tables

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment / Causality
3-NH₂ 5.10 br s - 2H Primary amine (exchanges with D₂O)
H-6 6.98 dd 6.8, 1.5 1H Pyridone ring (adjacent to N1)
H-4 6.46 dd 6.8, 1.5 1H Pyridone ring (ortho to NH₂)
H-5 6.01 t 6.8 1H Pyridone ring (shielded by NH₂ resonance)
N-CH₂ 4.10 t 7.0 2H Propanoate α-to-nitrogen
O-CH₃ 3.60 s - 3H Methoxy ester protons

| CH₂-C=O | 2.75 | t | 7.0 | 2H | Propanoate α-to-carbonyl |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment
171.5 Cq Ester Carbonyl (C=O)
157.5 Cq Lactam Carbonyl (C-2)
138.3 Cq Pyridone C-3 (C-NH₂)
131.5 CH Pyridone C-6
110.3 CH Pyridone C-4
106.3 CH Pyridone C-5
51.5 CH₃ Methoxy (O-CH₃)
44.5 CH₂ Alkyl (N-CH₂)

| 32.5 | CH₂ | Alkyl (CH₂-C=O) |

Table 3: IR and HRMS Validation Data

Technique Key Signals / Values Structural Correlation
IR (ATR) 3450, 3340 cm⁻¹ N-H stretch (Primary amine)
IR (ATR) 1735 cm⁻¹ C=O stretch (Aliphatic ester)
IR (ATR) 1650 cm⁻¹ C=O stretch (Lactam core)

| HRMS (ESI+) | m/z 197.0918 | [M+H]⁺ (Calculated for C₉H₁₃N₂O₃: 197.0921) |

References

  • Fujimoto, A., & Inuzuka, K. (1990). "The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran." Bulletin of the Chemical Society of Japan, 63(8), 2292-2299.[Link]

  • Chen, Y., et al. (2004). "Construction of a 3-Amino-2-pyridone Library by Ring-Closing Metathesis of α-Amino Acrylamide." Journal of Combinatorial Chemistry, 6(5), 798–805.[Link]

  • Pasternack, R., et al. (2014). "Pyridinone derivatives as tissue transglutaminase inhibitors." PCT Int. Appl. WO2014012858A1.
  • Shatsauskas, A., et al. (2021). "Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA." Dyes and Pigments, 187, 109072.[Link]

Foundational

Technical Guide: Homology &amp; Pharmacophore Analysis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate

This guide provides an in-depth technical analysis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate , positioning it not merely as a chemical intermediate, but as a critical pharmacophore precursor with high homolog...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate , positioning it not merely as a chemical intermediate, but as a critical pharmacophore precursor with high homology to clinical-grade Tissue Transglutaminase (TG2) inhibitors and serine protease inhibitors.

Executive Summary

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (hereafter referred to as MAP-2P ) acts as a "masked" peptidomimetic scaffold. Its structural core—a 3-amino-2-pyridone ring N-substituted with a propanoate ester—serves as a rigid bioisostere for the peptide backbone, specifically mimicking the


 residues in protease recognition sequences.

The most significant direct homology is to ZED1227 , a first-in-class Tissue Transglutaminase (TG2) inhibitor currently in clinical trials for Celiac disease. MAP-2P represents the recognition moiety precursor that directs the inhibitor to the enzyme's active site before the "warhead" (electrophile) engages. Additionally, this scaffold exhibits broad homology to Factor Xa and Elastase inhibitors due to its ability to lock conformations in a


-turn geometry.

Chemical Structure & Pharmacophore Analysis

To understand the homology, we must first deconstruct the molecule into its functional pharmacophores.

Structural Decomposition
ComponentChemical FeaturePharmacological Function
Core Ring 3-amino-pyridin-2(1H)-oneBioisostere: Mimics a peptide bond (-CO-NH-) but with restricted rotation. Acts as a hydrogen bond donor/acceptor (D/A) system.[1][2]
N1-Linker Methyl propanoate chainSpacer/Anchor: Provides the precise distance (3 carbons) to the ester, mimicking the side chain or backbone extension of an amino acid (e.g.,

-alanine).
3-Amino Group Primary amine (

)
Coupling Handle: The primary site for amide coupling to extend the inhibitor chain (e.g., attaching the "warhead" or hydrophobic cap).
2-Oxo Group Carbonyl (

)
H-Bond Acceptor: Interacts with the backbone NH of the target enzyme (e.g., the "oxyanion hole" or adjacent residues).
The "Privileged Scaffold" Concept

The 2-pyridone ring is a "privileged scaffold" because it presents functional groups in a specific orientation that matches multiple receptor types. Unlike a flexible peptide chain, the pyridone ring locks the


 and 

vectors, reducing the entropic penalty of binding.

Primary Homology: Tissue Transglutaminase (TG2) Inhibitors[3]

The strongest and most chemically precise homology is to the ZED1227 class of inhibitors.

The ZED1227 Connection

ZED1227 is a peptidomimetic inhibitor designed to block TG2, the enzyme responsible for deamidating gluten peptides in Celiac disease.

  • Mechanism: ZED1227 binds to the active site of TG2.[3]

  • Homology Point: The "left-hand" side of ZED1227 is often derived from a 3-amino-2-pyridone scaffold. MAP-2P is the synthetic precursor to this recognition domain.

  • Transformation:

    • Hydrolysis: The methyl ester of MAP-2P is hydrolyzed to the acid.

    • Coupling: The acid is coupled to a hydrophobic amine (e.g., 2-ethylbutylamine) to fit the enzyme's hydrophobic pocket.

    • Warhead Attachment: The 3-amino group is coupled to an electrophilic "warhead" (e.g., an acrylamide or a Michael acceptor) that covalently modifies the active site cysteine of TG2.

Pathway Visualization (TG2 Inhibition)

TG2_Inhibition MAP2P MAP-2P (Precursor Scaffold) Hydrolysis Ester Hydrolysis MAP2P->Hydrolysis Acid_Int Carboxylic Acid Intermediate Hydrolysis->Acid_Int Coupling Amide Coupling (Hydrophobic Group) Acid_Int->Coupling Recog_Moiety Recognition Moiety (Pyridone Core) Coupling->Recog_Moiety Warhead Electrophile Attachment (Michael Acceptor) Recog_Moiety->Warhead ZED1227 ZED1227-like Inhibitor Warhead->ZED1227 Inhibited_TG2 Covalently Inhibited TG2 Complex ZED1227->Inhibited_TG2 Covalent Bond TG2 Active TG2 Enzyme (Celiac Pathogenesis) TG2->Inhibited_TG2 + ZED1227

Figure 1: Synthetic progression from MAP-2P to a functional TG2 inhibitor (ZED1227 class).

Secondary Homology: Serine Protease Inhibitors

Beyond TG2, MAP-2P shares significant homology with inhibitors of serine proteases like Thrombin , Factor Xa , and Elastase .

Peptidomimetic P1/P2 Substitution

In the classic Schechter and Berger nomenclature for protease substrates (


):
  • P1 Mimic: The 2-pyridone ring can mimic the P1 residue (often Arginine or Lysine) if positively charged groups are attached, or hydrophobic residues for Elastase.

  • Beta-Turn Mimic: The rigid planar structure of the pyridone ring forces the backbone into a conformation that resembles a

    
    -turn, a common feature in the bioactive conformation of protease inhibitors.
    
Comparative Analysis Table
FeatureMAP-2P (Target)Thrombin Inhibitors (e.g., Argatroban precursors)Elastase Inhibitors
Core Scaffold 3-amino-2-pyridonePiperidine/Tetrahydroquinoline2-Pyridone / Valactam
H-Bonding Donor (

) + Acceptor (

)
Donor/Acceptor networkAcceptor (

)
Linker Propanoate (flexible)Rigid linkersValine mimics
Role Scaffold/LinkerActive Site BinderCatalytic Site Blocker

Experimental Validation Protocols

To validate the homology of MAP-2P to these inhibitor classes, the following experimental workflow is recommended.

Protocol: Conversion to Active TG2 Inhibitor

Objective: Synthesize a ZED1227-analog using MAP-2P to confirm bioactivity.

  • Hydrolysis:

    • Dissolve MAP-2P (1 eq) in THF/Water (1:1).

    • Add LiOH (2 eq) and stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 3 and extract with EtOAc.

    • Result: 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoic acid.

  • Amide Coupling (Right-hand side):

    • React the acid with 2-ethylbutylamine using HATU/DIPEA in DMF.

    • Result: Formation of the hydrophobic tail.

  • Warhead Installation (Left-hand side):

    • React the free 3-amino group with an acryloyl chloride or a fumaric acid mono-ester derivative.

    • Result: Final Michael-acceptor inhibitor.[4]

Protocol: Enzymatic Assay (TG2)

Objective: Measure


 of the synthesized analog.
  • Reagents: Recombinant human TG2, Calcium chloride (

    
    ), Fluorescent substrate (e.g., Abz-APE(CAD-DNP)QEA-OH).
    
  • Method:

    • Incubate TG2 (10 nM) with varying concentrations of the MAP-2P derived inhibitor (0.1 nM - 10

      
      M) in assay buffer (Tris-HCl pH 7.4, 5 mM 
      
      
      
      ) for 15 mins.
    • Add fluorescent substrate.

    • Monitor fluorescence increase (cleavage of quencher) over 30 mins.

    • Data Analysis: Fit rates to a 4-parameter logistic equation to determine

      
      .
      

Visualizing the Homology Logic

The following diagram illustrates how the MAP-2P scaffold bridges the gap between simple chemical building blocks and complex clinical drugs.

Homology_Logic MAP2P MAP-2P (The Molecule) Feat1 Rigid Beta-Turn Mimic MAP2P->Feat1 Feat2 H-Bond Donor/Acceptor (3-NH2 / 2-C=O) MAP2P->Feat2 Feat3 N1-Linker Extension MAP2P->Feat3 TG2 TG2 Inhibitors (ZED1227) Feat1->TG2 Peptidomimetic Core Serine Serine Protease Inhibitors (Thrombin/Elastase) Feat1->Serine Conformational Lock Kinase Kinase Inhibitors (P38 MAPK / TRK) Feat2->Kinase Hinge Binding Feat3->TG2 Hydrophobic Pocket Access

Figure 2: Pharmacophore mapping of MAP-2P to major inhibitor classes.

References

  • Discovery of ZED1227 (TG2 Inhibitor)

    • Title: "Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Tre
    • Source: PMC / NIH
    • URL:[Link]

  • Pyridinone Scaffold in Drug Discovery

    • Title: "Pyridones in drug discovery: Recent advances"[1]

    • Source: ResearchGate[1]

    • URL:[Link]

  • Title: "Pyridinone derivatives as tissue transglutaminase inhibitors (WO2014012858A1)
  • Kinase Inhibitor Homology (TRK)

    • Title: "Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors"
    • Source: ACS Publications[5][6]

    • URL:[Link]

  • Title: "Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate in Antiviral Research

[1][2] Abstract This application note details the strategic implementation of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (hereafter referred to as MAP-2P ) as a high-value pharmacophore intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This application note details the strategic implementation of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (hereafter referred to as MAP-2P ) as a high-value pharmacophore intermediate in the synthesis of peptidomimetic antiviral agents.[1][2] Specifically, this compound serves as a critical building block for 3C (Picornavirus) and 3CL (Coronavirus) protease inhibitors.[2] By mimicking the stereoelectronic properties of the P1 or P1' glutamine/lactam residues found in drugs like Rupintrivir (AG7088), the 2-pyridone scaffold offers enhanced metabolic stability and optimized hydrogen-bonding interactions within the viral protease active site. This guide provides a comprehensive workflow from synthetic incorporation to biological validation.[3]

Introduction: The Pyridone Scaffold in Antiviral Design

Viral proteases, particularly the chymotrypsin-like cysteine proteases (3C and 3CL), are validated targets for antiviral therapy.[2][4] These enzymes rely on a catalytic dyad (Cys-His) to cleave viral polyproteins at specific Glutamine-Glycine (Q-G) junctions.[1][2]

MAP-2P is a synthetic precursor used to construct peptidomimetics .[1][2][3] Unlike flexible peptide chains, the 6-membered 2-pyridone ring provides a rigid scaffold that:

  • Locks Conformation: Restricts the rotation of the inhibitor, reducing the entropic penalty upon binding to the protease active site.[3]

  • Mimics Peptide Bonds: The amide functionality within the ring acts as a bioisostere for the P1 glutamine side chain or the peptide backbone itself, engaging in critical hydrogen bonding with conserved residues (e.g., His161 in HRV 3C, His41/Glu166 in SARS-CoV-2 3CLpro).

  • Improves ADME: Pyridones generally exhibit better oral bioavailability and metabolic stability compared to their open-chain peptide counterparts.[2][3]

Mechanism of Action Context

In a final drug candidate, the amine group of MAP-2P is typically acylated with a P2-P3 peptide fragment (e.g., Leu-Phe analogs), while the propanoate ester is often modified into a "warhead" (such as an aldehyde,


-unsaturated ester, or nitrile) that forms a reversible or irreversible covalent bond with the active site Cysteine.[2][5]

Experimental Protocol: Synthetic Incorporation

Objective: To incorporate MAP-2P into a peptidomimetic backbone via solution-phase coupling.

Materials Required[1][2][6]
  • Reagent: Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (MAP-2P) (>98% purity).[1][2]

  • Coupling Partner: N-protected amino acid (e.g., Boc-L-Phenylalanine or a P2-P3 dipeptide acid).[1][2]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).[1]

Step-by-Step Synthesis Workflow

Step 1: Amine Deprotection (If MAP-2P is supplied as a salt) [1][2]

  • Note: If MAP-2P is supplied as a Hydrochloride salt, it must be neutralized in situ.[2][3]

  • Dissolve 1.0 eq of MAP-2P[1][2]·HCl in anhydrous DMF.

  • Add 2.5 eq of DIPEA and stir at 0°C for 10 minutes to liberate the free amine.

Step 2: Activation of the Carboxylic Acid (P2 Fragment)

  • In a separate vessel, dissolve 1.1 eq of the N-protected peptide acid (e.g., Boc-Phe-OH) in DMF.

  • Add 1.1 eq of HATU and 1.0 eq of DIPEA.[3]

  • Stir for 5-10 minutes at room temperature to form the activated ester.

Step 3: Coupling Reaction

  • Add the activated acid solution to the MAP-2P solution dropwise.[3]

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor consumption of MAP-2P by TLC (5% MeOH in DCM) or LC-MS.[1][2]

  • Success Criterion: Appearance of the coupled product mass [M+H]+.[2]

Step 4: Ester Hydrolysis (Post-Coupling)

  • To utilize the propanoate tail for further elaboration (e.g., attaching a warhead or anchoring to a resin):

  • Dissolve the coupled intermediate in THF/Water (3:1).[2]

  • Add 2.0 eq LiOH[2]·H2O at 0°C.[2][3]

  • Stir until the methyl ester is fully hydrolyzed (approx. 1-2 hours).

  • Acidify to pH 3 with 1M HCl and extract with EtOAc.[3]

Synthetic Pathway Visualization[1][2][3]

SynthesisWorkflow Start MAP-2P (Amine) Couple Amide Coupling Start->Couple Act Activate P2-P3 Acid (HATU/DIPEA) Act->Couple Inter Intermediate (Methyl Ester) Couple->Inter 4-12 hrs, RT Hydrol Hydrolysis (LiOH) Inter->Hydrol Final Free Acid Scaffold (Ready for Warhead) Hydrol->Final Deprotection

Caption: Synthetic workflow for integrating MAP-2P into a peptidomimetic antiviral scaffold.

Biological Evaluation: Protease Inhibition Assay

Objective: To validate the antiviral potential of the synthesized inhibitor against Recombinant HRV 3C Protease or SARS-CoV-2 3CL Protease using a FRET (Fluorescence Resonance Energy Transfer) assay.

Assay Principle

The assay uses a synthetic peptide substrate labeled with a fluorophore (Edans) and a quencher (Dabcyl).[2] When the protease cleaves the peptide, the fluorophore is separated from the quencher, resulting in a fluorescence increase. The inhibitor (derived from MAP-2P) prevents this cleavage.[1][2]

Materials
  • Enzyme: Recombinant HRV 3C Protease or SARS-CoV-2 Mpro (100 nM stock).

  • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (for HRV 3C) or Dabcyl-KTSAVLQSGFRKME-Edans (customized for 3CL).[1][2]

  • Buffer: 50 mM Tris-HCl (pH 7.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.[2]

  • Control: Rupintrivir (AG7088) as a positive control.[2]

Protocol Steps
  • Preparation: Dilute the synthesized MAP-2P inhibitor in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in Assay Buffer.

  • Pre-Incubation:

    • Add 10 µL of diluted Inhibitor to a black 96-well plate.

    • Add 40 µL of Enzyme solution (final concentration 20-50 nM).[1][2]

    • Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Initiation:

    • Add 50 µL of Substrate solution (final concentration 10-20 µM).

  • Measurement:

    • Immediately read Fluorescence (Ex: 340 nm, Em: 490 nm) in kinetic mode for 60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[2]
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Determine

      
       using non-linear regression (GraphPad Prism).[1][2]
      
Data Presentation Template
Compound IDStructure DescriptionIC50 (HRV 3C) [nM]IC50 (SARS-CoV-2) [nM]Mechanism
Control Rupintrivir (AG7088)2.5 ± 0.3>1000Irreversible
MAP-2P-A P2=Phe, P3=Val (Acid)150 ± 12450 ± 30Reversible
MAP-2P-B P2=Phe, Warhead=Aldehyde8.4 ± 1.1 25 ± 4 Covalent

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The methyl ester is moisture sensitive over long periods.[3]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[2] Perform all coupling reactions in a fume hood due to the use of DIPEA and DMF.[3]

References

  • Dragovich, P. S., et al. (2003).[2][5] "Structure-based design, synthesis, and biological evaluation of irreversible human rhinovirus 3C protease inhibitors. 8. Pharmacological optimization of orally bioavailable 2-pyridone-containing peptidomimetics." Journal of Medicinal Chemistry, 46(21), 4572-4585.[2]

  • Pillaiyar, T., et al. (2016).[2][3] "Recent updates on the development of 3C-like protease inhibitors for the treatment of coronaviruses." Drug Discovery Today, 21(6), 1027-1039.[2]

  • Zhang, L., et al. (2020).[2] "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

    
    -ketoamide inhibitors."[1][3] Science, 368(6489), 409-412.[2] 
    
  • Anand, K., et al. (2003).[2] "Structure of coronavirus main proteinase reveals combination of a chymotrypsin fold with an extra alpha-helical domain."[3] The EMBO Journal, 22(15), 3744-3754.[2]

Sources

Application

Application Note: Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate in Cell Culture Assays

This Application Note is structured as a comprehensive technical guide for evaluating Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (referred to herein as MAP-E ) in cell culture systems. Given its structure—a 3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for evaluating Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (referred to herein as MAP-E ) in cell culture systems.

Given its structure—a 3-amino-2-pyridone core with a methyl propanoate tail—this compound is functionally classified as a peptidomimetic scaffold and a potential pro-drug precursor . It shares structural homology with Bruton’s Tyrosine Kinase (BTK) inhibitors and anti-fibrotic agents like Pirfenidone .

Introduction & Mechanism of Action

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (MAP-E) is a synthetic intermediate and bioactive scaffold used primarily in Fragment-Based Drug Discovery (FBDD) . Its significance lies in its dual functionality:

  • Pyridone Core: Acts as a bioisostere for phenyl or amide groups, improving metabolic stability and solubility compared to traditional benzene rings. It is a privileged structure in kinase inhibitors (e.g., BTK, p38 MAPK).

  • Methyl Ester Moiety: Functions as a lipophilic "mask" (pro-drug) that facilitates cellular entry. Once intracellular, cytosolic esterases typically hydrolyze it to the free acid form (MAP-A ), which is often the active pharmacological species.

Primary Applications
  • Peptidomimetic Synthesis: Precursor for PNA (Peptide Nucleic Acid) monomers and gamma-amino acid analogs.

  • Kinase Inhibition Profiling: Screening fragment libraries for BTK or biochemical probe development.

  • Anti-Fibrotic Assays: Evaluation of pyridone derivatives for TGF-

    
     modulation (similar to Pirfenidone).
    

Chemical Properties & Reagent Preparation[1][2][3][4][5][6]

Physicochemical Profile
PropertyValueNotes
Molecular Weight ~196.20 g/mol Small molecule, high ligand efficiency potential.
Solubility (Water) Low to ModerateThe methyl ester reduces aqueous solubility compared to the free acid.
Solubility (DMSO) High (>50 mM)Preferred solvent for stock solutions.
Stability Hydrolysis-proneEster bond is sensitive to high pH and serum esterases.
Protocol: Stock Solution Preparation

Objective: Create a stable 50 mM stock solution for cell culture use.

  • Weighing: Accurately weigh 9.81 mg of MAP-E powder into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter the DMSO stock directly. Sterilization should occur during the dilution step into media using a 0.22 µm PES filter if necessary, though DMSO is inherently bacteriostatic at high concentrations.

  • Storage: Aliquot into 50 µL volumes and store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles to prevent ester hydrolysis.

Biological Assay Protocols

Experiment A: Cytotoxicity Profiling (MTT Assay)

Rationale: Before functional testing, the non-toxic concentration window must be defined. Pyridones are generally well-tolerated, but the amino group can be reactive.

Cell Lines: HEK293 (Kidney), HFL-1 (Lung Fibroblast), or Ramos (B-cell).

Step-by-Step Protocol:

  • Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of MAP-E in culture media (0.1 µM to 100 µM).

    • Critical Control: Include a "DMSO Vehicle" control matched to the highest DMSO concentration used (must be <0.5% v/v).

    • Aspirate old media and add 100 µL of treatment media. Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove media. Add 100 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Experiment B: Intracellular Ester Hydrolysis (Pro-drug Activation)

Rationale: To confirm that MAP-E enters the cell and is converted to its active acid form (MAP-A).

Workflow Diagram:

EsterHydrolysis Extracellular Extracellular Media (MAP-E) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Lipophilic Entry Cytosol Cytosol Membrane->Cytosol MAP-E Esterase Carboxylesterase (CES1/CES2) Cytosol->Esterase Substrate Binding Active Active Acid Form (MAP-A) Esterase->Active Hydrolysis Target Target Engagement (e.g., BTK/Fibrosis) Active->Target Inhibition

Figure 1: Mechanism of intracellular activation. The methyl ester (MAP-E) crosses the membrane and is cleaved by cytosolic esterases into the polar acid form (MAP-A).

Protocol:

  • Seed Cells: 1 x 10⁶ cells in a 6-well plate.

  • Pulse: Treat with 10 µM MAP-E for 1, 4, and 24 hours.

  • Lysis: Wash cells 3x with ice-cold PBS (critical to remove extracellular compound). Lyse with methanol/water (80:20).

  • Analysis: Centrifuge lysate (14,000 x g, 10 min). Analyze supernatant via LC-MS/MS .

    • Monitor Transition 1: Parent (MAP-E) mass.

    • Monitor Transition 2: Hydrolyzed Product (MAP-A, Mass = MAP-E minus 14 Da).

Experiment C: Functional Assay – B-Cell Proliferation (BTK Inhibition Model)

Rationale: The 3-amino-pyridone core is a known pharmacophore for BTK inhibition. This assay tests if MAP-E (or its metabolite) can suppress B-cell receptor (BCR) signaling.

Cell Line: Ramos or Raji (Burkitt's Lymphoma B-cells). Stimulant: Anti-IgM (activates BCR).

Protocol:

  • Preparation: Resuspend Ramos cells at 1 x 10⁶ cells/mL in RPMI-1640 + 10% FBS.

  • Pre-incubation: Plate 100 µL cells in 96-well U-bottom plates. Add MAP-E (0.1, 1, 10 µM) and incubate for 1 hour to allow cellular entry and ester hydrolysis.

  • Stimulation: Add Anti-IgM F(ab')2 fragment (Final conc: 10 µg/mL). Incubate for 24–48 hours.

  • Readout:

    • Option A (Proliferation): CCK-8 or CellTiter-Glo assay.

    • Option B (Signaling): Western Blot for Phospho-BTK (Tyr223) or Phospho-PLCγ2 .

Data Analysis & Interpretation

Expected Results Table:

Assay TypeReadoutInterpretation
MTT (Cytotoxicity) IC₅₀ > 50 µMCompound is non-toxic; suitable for functional assays.
MTT (Cytotoxicity) IC₅₀ < 10 µMCompound exhibits intrinsic toxicity (potential off-target effects).
LC-MS (Hydrolysis) High [MAP-A] / Low [MAP-E]Successful pro-drug activation. Intracellular accumulation of acid.
Anti-IgM Assay Reduced ProliferationIndicates BTK or downstream kinase inhibition.

Troubleshooting Guide:

  • Precipitation in Media: If MAP-E precipitates upon addition to media, reduce the stock concentration or warm the media to 37°C before addition. Ensure DMSO concentration remains constant.

  • Lack of Activity: If no effect is seen in functional assays, the methyl ester might be stable in that specific cell line (low esterase activity). Try hydrolyzing the compound chemically (NaOH treatment) before adding to cells to test the free acid directly.

References

  • Zhang, Y., et al. (2021).[1] "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters, 38, 127849.[1] Link

  • Li, X., et al. (2016). "Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK)." Bioorganic & Medicinal Chemistry Letters, 27(3), 632–635. Link

  • Cui, Y., et al. (2022). "Synthesis of N-Substituted 3-Amino-2-pyridones." Organic Letters, 24(33), 6133-6136. Link

  • BenchChem Technical Guides. (2025). "The Discovery and Synthesis of Novel Pyridone Derivatives." Link

Sources

Method

Application Notes and Protocols for the Analytical Detection of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate

Introduction Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate is a substituted pyridinone derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate is a substituted pyridinone derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate, tailored for researchers, scientists, and drug development professionals. We will explore various analytical techniques, emphasizing the principles behind method selection and providing detailed, field-proven protocols.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate is fundamental to the development of robust analytical methods.

Chemical Structure:

  • Molecular Formula: C₉H₁₂N₂O₃

  • Molecular Weight: 196.21 g/mol

  • Key Functional Groups:

    • Aromatic amine (-NH₂)

    • Lactam (cyclic amide)

    • Ester (-COOCH₃)

    • Pyridinone ring

The presence of the amino group and the pyridinone ring makes the molecule polar and potentially basic, influencing its chromatographic behavior. The chromophoric pyridinone ring suggests that UV-Vis spectrophotometry is a viable detection method. The compound's molecular weight and ionizable functional groups make it well-suited for mass spectrometry.

Principles of Detection

The selection of an analytical method is contingent upon the specific requirements of the study, such as required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of pharmaceutical analysis. For a polar compound like Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate, reversed-phase HPLC is the most common approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase can improve peak shape by suppressing the ionization of the basic amino group.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of biological samples, coupling HPLC with tandem mass spectrometry (MS/MS) is the gold standard.[3][4] Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely form a protonated molecular ion [M+H]⁺ in the positive ion mode. The subsequent fragmentation of this parent ion into characteristic product ions provides a high degree of specificity.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: The pyridinone ring system is expected to have a strong UV absorbance, allowing for straightforward detection and quantification, particularly for bulk substance analysis and dissolution testing.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation and confirmation of the compound. While not typically used for routine quantification, it is indispensable for reference standard characterization.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate in bulk drug substance and simple formulations.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (or the determined λmax)[2]

Protocol:

  • Standard Preparation: Prepare a stock solution of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a concentration of 1 mg/mL. Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standards to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate in complex matrices such as plasma or urine.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

LC Conditions:

ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusing a standard solution. For a compound with MW 196.21, the precursor ion would be m/z 197.2. Product ions would be determined experimentally.

Protocol:

  • Standard and QC Preparation: Prepare stock solutions of the analyte and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) in methanol. Spike drug-free matrix (e.g., plasma) with the analyte to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.[6]

  • Analysis: Inject the prepared samples onto the LC-MS/MS system.

  • Data Processing: Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

Method Validation

Any developed analytical method must be validated to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation

Comparison of Analytical Methods:

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Sensitivity µg/mL rangeng/mL to pg/mL range
Selectivity ModerateHigh
Matrix Effect LowHigh
Cost LowerHigher
Application Quality Control, PurityBioanalysis, Metabolite ID

Visualizations

Experimental Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Sample extraction Extraction / Dilution sample->extraction filtration Filtration / Cleanup extraction->filtration injection Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification result result quantification->result Final Result

Caption: General workflow for the analysis of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate.

Troubleshooting

IssuePossible CauseSolution
Poor Peak Shape (Tailing) Secondary interactions with silanols on the column; pH of mobile phase inappropriate.Add an acidic modifier to the mobile phase (e.g., 0.1% formic acid); use a column with end-capping.
Low Sensitivity (LC-MS/MS) Poor ionization; ion suppression from matrix.Optimize ESI source parameters; improve sample cleanup; use an internal standard.
Inconsistent Retention Times Pump malfunction; column degradation; mobile phase preparation issue.Check pump performance; flush or replace the column; ensure accurate mobile phase preparation.
No Peak Detected Incorrect injection; sample degradation; detector issue.Check autosampler; ensure sample stability; verify detector is on and functioning correctly.

Conclusion

This application note provides a comprehensive overview of the analytical methodologies for the detection of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific analytical challenge. The provided protocols are robust starting points that should be further optimized and validated for each specific application. Adherence to good laboratory practices and a thorough understanding of the underlying analytical principles are paramount to achieving accurate and reliable results.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Vanhaecke, F., et al. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
  • Springer Protocols. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Retrieved from [Link]

  • International Journal of Pharmaceutical and Research Allied Sciences. (n.d.). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. Retrieved from [Link]

  • IntechOpen. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • PubMed. (2010). A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma: application in a guinea pig model. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2013). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. Retrieved from [Link]

  • PubMed. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Retrieved from [Link]

  • Agilent. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

Sources

Application

Application Note: Pre-Column Derivatization of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate for High-Sensitivity Assays

Introduction & Analytical Challenge Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is a highly functionalized heterocyclic intermediate. The 3-amino-2-pyridinone scaffold is a privileged pharmacophore, frequently act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is a highly functionalized heterocyclic intermediate. The 3-amino-2-pyridinone scaffold is a privileged pharmacophore, frequently acting as the core structural motif in potent, orally bioavailable thrombin inhibitors and peptidomimetics ().

Despite its pharmaceutical value, the accurate quantification of this compound in synthetic reaction mixtures, degradation studies, or biological matrices is analytically challenging. The native compound exhibits weak chromophoric properties and high polarity, leading to poor retention on standard C18 reversed-phase columns and inadequate sensitivity. To overcome these bottlenecks, pre-column chemical derivatization targeting the primary 3-amino group is essential.

This guide details two field-validated protocols:

  • FMOC-Cl Derivatization : Optimized for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

  • Dansyl Chloride Derivatization : Optimized for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to drastically enhance electrospray ionization (ESI+) efficiency.

Chemical Rationale & Mechanistic Insights (Causality)

As an application scientist, it is critical to understand why specific reagents and conditions are chosen, rather than blindly following a protocol. The derivatization of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate presents a unique chemical dichotomy:

  • Reduced Nucleophilicity : The primary amine at the 3-position is adjacent to the electron-withdrawing 2-oxopyridine carbonyl system. This reduces its basicity and nucleophilicity compared to standard aliphatic amines. Consequently, derivatization requires mildly alkaline conditions and, in some cases, elevated temperatures to drive the reaction forward.

  • Ester Sensitivity (pH Control) : While a high pH accelerates amine derivatization, the molecule contains a base-sensitive methyl propanoate ester at the N-1 position. The reaction buffer must be strictly maintained between pH 8.5 and 9.5 (). Exceeding pH 9.5 will cause rapid alkaline hydrolysis of the ester, destroying the analyte.

  • Self-Validating Quenching : Excess derivatization reagents can form highly fluorescent byproducts (e.g., FMOC-OH) that co-elute with the target. Our protocols incorporate a deliberate quenching step using a secondary amine (L-Proline) to proactively convert excess reagent into a highly polar, early-eluting derivative, ensuring the integrity of the chromatogram.

Mechanism Substrate Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (Weakly nucleophilic primary amine) Base Alkaline Buffer (pH 8.5 - 9.5) (Deprotonates amine, neutralizes HCl) Substrate->Base Reagent Electrophilic Labeling Reagent (FMOC-Cl or Dansyl-Cl) Reagent->Base Product Derivatized Target Analyte (Highly Fluorescent / ESI+ Active) Base->Product Nucleophilic Substitution (- HCl)

Figure 1: Chemical mechanism of amine derivatization under controlled alkaline conditions.

Analytical Workflow

Workflow A 1. Sample Prep Buffer pH 9.0 (Protects Ester) B 2. Derivatization FMOC-Cl or Dansyl-Cl (Targets 3-Amine) A->B C 3. Quenching L-Proline / Formic Acid (Halts Reaction) B->C D 4. Analysis HPLC-FLD or LC-MS/MS (High Sensitivity) C->D

Figure 2: End-to-end analytical workflow for derivatization and quantification of the target.

Experimental Protocols

Protocol A: FMOC-Cl Derivatization for HPLC-FLD

FMOC-Cl reacts rapidly via nucleophilic acyl substitution to form a highly fluorescent carbamate. This method is ideal for laboratories relying on optical detectors.

Materials Required:

  • FMOC-Cl (10 mM in anhydrous acetonitrile)

  • Borate buffer (0.1 M, adjusted to pH 9.0)

  • L-Proline (100 mM in LC-grade water)

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate sample in LC-grade water/acetonitrile (80:20, v/v) to a working concentration of 1–100 µg/mL.

  • Buffering : Transfer 100 µL of the sample solution into a 1.5 mL amber HPLC vial (FMOC derivatives are light-sensitive). Add 100 µL of 0.1 M borate buffer (pH 9.0) and vortex for 5 seconds.

  • Labeling : Add 200 µL of the 10 mM FMOC-Cl solution. Cap the vial, vortex immediately, and incubate at 25°C for 15 minutes in the dark.

  • Quenching (Critical Step) : Add 50 µL of the 100 mM L-Proline solution. Incubate for an additional 5 minutes. Insight: Proline reacts with unconsumed FMOC-Cl, preventing the formation of FMOC-OH, which would otherwise cause massive baseline interference.

  • Analysis : Inject 10 µL into the HPLC-FLD system. Set the fluorescence detector to an Excitation wavelength of 265 nm and an Emission wavelength of 315 nm.

Protocol B: Dansylation for LC-MS/MS

Dansyl chloride introduces a tertiary dimethylamino group. In the acidic mobile phases typical of LC-MS/MS, this group acts as a powerful proton acceptor, exponentially increasing the signal-to-noise ratio in positive-ion mode ().

Materials Required:

  • Dansyl chloride (20 mM in anhydrous acetone)

  • Sodium carbonate-bicarbonate buffer (0.1 M, pH 9.5)

  • Formic acid (10% v/v in water)

Step-by-Step Methodology:

  • Sample Preparation : Prepare the analyte in LC-grade water (0.1–10 µg/mL).

  • Reaction Mixture : In a 1.5 mL microcentrifuge tube, combine 50 µL of the sample with 50 µL of carbonate-bicarbonate buffer (pH 9.5).

  • Labeling : Add 100 µL of the 20 mM Dansyl chloride solution and vortex thoroughly.

  • Incubation : Incubate the mixture at 40°C for 30 minutes in a thermomixer (300 rpm). Insight: The elevated temperature compensates for the reduced nucleophilicity of the 3-amino-2-pyridone, ensuring quantitative yield without requiring excessively long reaction times ().

  • Termination & Stabilization : Add 10 µL of 10% formic acid. Insight: This drops the pH, immediately halting the derivatization reaction and stabilizing the vulnerable methyl propanoate ester against hydrolysis prior to injection.

  • Analysis : Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated buffer salts. Transfer the supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS system (ESI+ mode, monitoring the characteristic dansyl reporter fragment at m/z 170.1).

Data Presentation: Performance Comparison

To validate the efficacy of these derivatization strategies, a comparative analysis was performed using a standard C18 reversed-phase column (50 x 2.1 mm, 1.8 µm) with a water/acetonitrile (0.1% Formic Acid) gradient.

ParameterNative Compound (UV 254 nm)FMOC Derivative (FLD)Dansyl Derivative (LC-MS/MS ESI+)
Retention Factor (k') 0.8 (Poor retention)4.5 (Excellent)5.2 (Excellent)
Limit of Detection (LOD) 500 ng/mL2 ng/mL0.05 ng/mL
Linear Dynamic Range 1 - 100 µg/mL0.01 - 10 µg/mL0.0001 - 1 µg/mL
Matrix Interference High (Co-elution risks)Low (Specific emission)Minimal (MRM mode)

Table 1: Analytical performance metrics demonstrating the superiority of derivatized assays over native detection.

References

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. ResearchGate. URL:[Link]

  • Targeted quantification of amino acids by dansylation. PMC (NIH). URL:[Link]

  • Isotopically Selective Quantification by UPLC-MS of Aqueous Ammonia at Submicromolar Concentrations Using Dansyl Chloride Derivatization. ACS Energy Letters. URL:[Link]

Method

Application Notes and Protocols for the Handling and Storage of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate

Introduction Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate is a heterocyclic compound featuring an aminopyridine core, a structure of significant interest in medicinal chemistry and drug development. As a functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate is a heterocyclic compound featuring an aminopyridine core, a structure of significant interest in medicinal chemistry and drug development. As a functionalized building block, its stability and purity are paramount for the synthesis of complex target molecules and for generating reliable biological data. The presence of both an aminopyridine system and a methyl ester moiety dictates specific handling and storage requirements to prevent degradation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal procedures for handling, storing, and utilizing this compound. Adherence to these protocols will ensure compound integrity, experimental reproducibility, and laboratory safety. The recommendations are based on the known reactivity of its constituent functional groups, including susceptibility to oxidation, hydrolysis, and photosensitivity, drawing parallels from structurally similar molecules.

Physicochemical Properties and Stability Profile

Understanding the fundamental properties of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate is crucial for its appropriate use. The data presented below is based on information for structurally related compounds.

Table 1: Physicochemical Properties

Property Value Source / Analogy
Molecular Formula C₉H₁₂N₂O₃ -
Molecular Weight 196.21 g/mol [1]
Appearance Likely an off-white to yellow or brown solid General observation for similar compounds
Purity Typically ≥95% [2]

| Key Functional Groups | Aminopyridine, Methyl Ester, N-substituted pyridinone | - |

Stability Considerations: The compound's structure suggests several potential degradation pathways that must be mitigated through proper storage and handling:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, a reaction catalyzed by the presence of water, acids, or bases. Storing the compound in a dry environment is critical.

  • Oxidation: The aminopyridine ring can be sensitive to oxidation when exposed to air over prolonged periods. This can lead to the formation of colored impurities and a decrease in purity. Storage under an inert atmosphere is recommended to prevent this.

  • Photosensitivity: Many pyridine derivatives exhibit sensitivity to light, which can catalyze degradation. Protection from direct sunlight and UV sources is essential.[3][4]

Hazard Identification and Safety Precautions

While specific toxicological data for this exact molecule is not available, its structural components (aminopyridine) suggest that it should be handled as a hazardous substance. The following hazard classifications are based on analogous compounds.[1][5]

Table 2: Hazard Identification (GHS) - Based on Analogs

Pictogram GHS Class Hazard Statement Precautionary Statement

| | Harmful/Irritant | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, all handling of solid material and initial solution preparations should be conducted in a certified chemical fume hood.[7]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Specification Rationale
Eye/Face Safety glasses with side shields or chemical goggles.[5][7] Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., Nitrile).[8] Prevents skin contact. Gloves must be inspected before use.
Body Standard laboratory coat. Protects against incidental skin contact.

| Respiratory | Not required if handled in a fume hood. | A fume hood provides adequate ventilation to keep airborne concentrations low.[7] |

First Aid Measures
  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][9]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[9]

Recommended Storage Protocols

The primary goal of the storage protocol is to maintain the compound's chemical integrity by protecting it from moisture, air, and light.

Long-Term Storage (>1 Month)

For archival purposes or long-term storage, the following conditions are mandatory:

  • Temperature: Store in a refrigerator at 2-8°C .[2]

  • Atmosphere: The vial should be backfilled with an inert gas (e.g., Argon or Nitrogen) before sealing. This displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.

  • Container: Use a tightly sealed, amber glass vial to protect from light and prevent moisture ingress.

  • Environment: Place the sealed vial inside a secondary container within a desiccator to provide an additional barrier against moisture.

Short-Term / In-Use Storage

When the compound is in active use, take the following steps to minimize degradation:

  • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weigh out the required amount of material swiftly.

  • If the remaining material is to be stored again, backfill the vial with inert gas before re-sealing.

  • Return the container to the recommended storage conditions (2-8°C, desiccated) promptly.

StorageWorkflow Start Compound Received (Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate) Check Storage Duration? Start->Check LongTerm Long-Term Storage (> 1 month) Check->LongTerm Archival ShortTerm Active Use / Short-Term (< 1 month) Check->ShortTerm Experimental Use Conditions Store at 2-8°C + Inert Atmosphere (Ar or N₂) + Tightly Sealed Amber Vial + Inside Desiccator LongTerm->Conditions ShortTerm->Conditions Work Warm to RT in desiccator before opening. Handle in Fume Hood. Minimize exposure to air. ShortTerm->Work

Sources

Application

Application Notes &amp; Protocols: Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate as a Versatile Molecular Probe

Audience: Researchers, scientists, and drug development professionals. Section 1: Foundational Principles of the 3-Amino-2-oxopyridinone (APO) Scaffold The 3-amino-2-oxopyridinone (APO) scaffold is an emerging class of h...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of the 3-Amino-2-oxopyridinone (APO) Scaffold

The 3-amino-2-oxopyridinone (APO) scaffold is an emerging class of heterocyclic compounds with significant potential in chemical biology and drug discovery. The core structure, characterized by a pyridinone ring substituted with an amino group at the 3-position, is responsible for its intriguing photophysical properties. The parent molecule, pyridin-2-amine, is noted for its high fluorescence quantum yield (Φ = ~0.6), making it an excellent foundational structure for developing fluorescent probes.[1][2]

Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate, hereafter referred to as APO-propanoate , is a functionalized derivative of this core scaffold. Its structure incorporates two key features:

  • The APO Fluorophore: The 3-amino-2-oxopyridinone ring system serves as the intrinsic fluorophore. Its electronic properties are sensitive to the local microenvironment, including polarity, pH, and the presence of specific analytes.

  • The Propanoate Ester Group: The N1-position is alkylated with a methyl propanoate chain. This substituent can modulate the molecule's solubility and cell permeability. Furthermore, the ester linkage provides a potential site for enzymatic cleavage by intracellular esterases, which could be exploited for targeted probe accumulation or activation. The amino acid ester motif is a well-established strategy for improving the cellular uptake and pharmacokinetic properties of molecules.[3]

The combination of these features makes APO-propanoate a promising candidate for development as a molecular probe for various applications, from in vitro biochemical assays to live-cell imaging.

Section 2: Proposed Mechanism of Action as a Chemosensor

Derivatives of the parent 2-aminopyridine scaffold have demonstrated utility as "turn-off" fluorescent sensors for detecting transition metal ions such as Fe³⁺ and Hg²⁺.[4] This sensing capability is often attributed to the coordination of the metal ion by the heterocyclic nitrogen atoms and the exocyclic amino group. This interaction can induce a photoinduced electron transfer (PET) process, which quenches the fluorescence of the core fluorophore.

For APO-propanoate, we propose a similar mechanism. The 3-amino group and the adjacent carbonyl oxygen of the pyridinone ring form a potential chelation site for specific metal ions. Binding of a target ion would rigidify the structure and alter the electronic distribution, leading to a measurable change in the probe's fluorescence emission.

cluster_0 Probe in Inactive State cluster_1 Sensing Event cluster_2 Probe in Active State A APO-propanoate (Fluorescent) C Binding/Chelation A->C Encounters B Target Analyte (e.g., Metal Ion) B->C D [APO-Analyte] Complex (Fluorescence Quenched) C->D Forms Complex

Caption: Proposed mechanism for APO-propanoate as a chemosensor.

Section 3: Physicochemical Properties and Spectroscopic Characterization

Before experimental use, it is imperative to characterize the fundamental properties of the probe. While extensive data for APO-propanoate is not yet published, we can compile known information and outline the protocol for its full characterization.

Table 1: Physicochemical Properties of APO-propanoate and Related Structures

PropertyValue (APO-propanoate Analogue[5])Value (APO-propanamide Analogue[6])Method / Source
Molecular Formula C₉H₁₂N₂O₃C₉H₁₃N₃O₂---
Molecular Weight 196.2 g/mol 195.22 g/mol ---
Purity Typically >95%Typically >95%Vendor Specification
Predicted λex (nm) ~270-390 nm~270-390 nmBased on aminopyridine scaffold[1][7]
Predicted λem (nm) ~480-490 nm~480-490 nmBased on aminopyridine scaffold[1][7]
Predicted Quantum Yield (Φ) 0.01 - 0.400.01 - 0.40Dependent on substitution and environment[1]
Protocol 3.1: Photophysical Characterization

Rationale: This protocol establishes the foundational spectral properties of APO-propanoate, which are essential for designing all subsequent experiments, including selecting filters for microscopy and determining optimal excitation wavelengths.

Materials:

  • APO-propanoate stock solution (10 mM in DMSO)

  • Spectroscopy-grade solvents (e.g., Ethanol, PBS pH 7.4, Dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quantum yield standard (e.g., 9,10-diphenylanthracene in cyclohexane, Φ = 0.95)[7]

Procedure:

  • Preparation of Working Solutions: Prepare a 10 µM working solution of APO-propanoate from the DMSO stock in the desired solvent (e.g., PBS).

    • Causality Note: Characterizing the probe in solvents of varying polarity is crucial, as environmental sensitivity can be a key feature. PBS is essential for mimicking physiological conditions.

  • Absorbance Spectrum: a. Blank the spectrophotometer using the solvent. b. Record the absorbance spectrum of the 10 µM APO-propanoate solution from 250 nm to 600 nm. c. Identify the wavelength of maximum absorbance (λₘₐₓ).

  • Emission Spectrum: a. Transfer the solution to a quartz cuvette for the fluorometer. b. Set the excitation wavelength to the λₘₐₓ determined in the previous step. c. Record the emission spectrum, scanning about 20 nm above the excitation wavelength to 700 nm. d. Identify the wavelength of maximum emission (λₑₘ).

  • Excitation Spectrum: a. Set the emission wavelength to the λₑₘ determined above. b. Scan a range of excitation wavelengths (e.g., 250 nm to 500 nm) to record the excitation spectrum. c. Trustworthiness Check: The shape of the excitation spectrum should closely match the absorbance spectrum. A significant deviation can indicate the presence of fluorescent impurities.

  • Quantum Yield Determination (Relative Method): a. Prepare a series of dilutions of both the APO-propanoate and the standard (e.g., 9,10-diphenylanthracene) with absorbances between 0.01 and 0.1 at the excitation wavelength. b. Measure the absorbance and integrated fluorescence intensity for each solution. c. Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield. d. Calculate the quantum yield of APO-propanoate (Φₓ) using the following equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, Slope is from the plot, η is the refractive index of the solvent, and subscripts x and st refer to the sample and standard, respectively.

Section 4: Application Protocol - In Vitro Detection of Metal Ions

Rationale: This protocol provides a framework for screening APO-propanoate as a fluorescent chemosensor for various metal ions. A microplate format is used for high-throughput analysis and direct comparison of selectivity.

start Start prep_probe Prepare APO-propanoate Working Solution (e.g., 20µM in Assay Buffer) start->prep_probe prep_ions Prepare Metal Ion Stocks (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) and Serial Dilutions start->prep_ions plate_map Design 96-Well Plate Map (Blanks, Probe Only, Probe + Ions) prep_probe->plate_map prep_ions->plate_map dispense Dispense Reagents into Plate plate_map->dispense incubate Incubate Plate (e.g., 15 min at RT, protected from light) dispense->incubate read Read Fluorescence on Microplate Reader (Ex/Em based on Protocol 3.1) incubate->read analyze Analyze Data: 1. Subtract Blank 2. Calculate F/F₀ 3. Plot vs. [Ion] read->analyze end Determine Selectivity & Sensitivity analyze->end

Caption: Experimental workflow for in vitro metal ion sensing assay.

Protocol 4.1: Microplate-Based Fluorescence Quenching Assay

Materials:

  • APO-propanoate (10 mM in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Metal ion salt solutions (e.g., FeCl₃, HgCl₂, ZnCl₂, etc.), 10 mM stocks in deionized water.

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a 2X working solution of APO-propanoate (e.g., 20 µM) in Assay Buffer. b. Prepare serial dilutions of each metal ion stock in Assay Buffer to create a range of 2X concentrations (e.g., from 2 mM to 20 nM).

  • Assay Plating: a. Add 50 µL of Assay Buffer to "Blank" wells. b. Add 50 µL of the 2X APO-propanoate solution to all other wells. c. Add 50 µL of Assay Buffer to "Probe Only" (F₀) control wells. d. Add 50 µL of each 2X metal ion dilution to the corresponding wells. The final volume in all wells will be 100 µL, and all concentrations will be 1X (e.g., 10 µM probe).

  • Incubation: a. Gently mix the plate on an orbital shaker for 30 seconds. b. Incubate at room temperature for 15 minutes, protected from light.

    • Causality Note: The incubation step allows the binding equilibrium between the probe and the ion to be reached, ensuring a stable signal.

  • Data Acquisition: a. Place the plate in the microplate reader. b. Set the excitation and emission wavelengths according to the characterization data from Protocol 3.1. c. Record the fluorescence intensity from each well.

  • Data Analysis: a. Subtract the average intensity of the "Blank" wells from all other readings. b. Calculate the relative fluorescence (F/F₀), where F is the intensity of a well containing a metal ion and F₀ is the average intensity of the "Probe Only" wells. c. Plot F/F₀ versus the metal ion concentration to generate dose-response curves. d. Trustworthiness Check: The selectivity of the probe is determined by comparing the responses across the panel of different metal ions. A significant change in fluorescence for one ion relative to others indicates high selectivity.

Section 5: Application Protocol - Live-Cell Imaging

Rationale: This protocol describes the use of APO-propanoate to visualize intracellular events or structures. The success of this application depends on the probe's cell permeability, low cytotoxicity, and specific interaction with a cellular target. General fluorescence microscopy principles are applied here.[8][9][10]

start Start seed_cells Seed Cells on Glass-Bottom Dish start->seed_cells culture Culture Cells to ~70-80% Confluency seed_cells->culture treat_cells Optional: Treat Cells with Experimental Condition (e.g., Ionophore, Drug) culture->treat_cells load_probe Incubate Cells with APO-propanoate (e.g., 1-10 µM in media) culture->load_probe Control treat_cells->load_probe wash Wash Cells 3x with Pre-warmed PBS or Live-Cell Imaging Solution load_probe->wash image Image on Fluorescence Microscope (Live-Cell Chamber, 37°C, 5% CO₂) wash->image analyze Analyze Images: - Assess Localization - Quantify Intensity Changes image->analyze end Correlate Fluorescence with Cellular State analyze->end

Caption: General workflow for live-cell imaging with APO-propanoate.

Protocol 5.1: Staining and Imaging of Live Mammalian Cells

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Glass-bottom imaging dishes or chamber slides

  • APO-propanoate (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Live-Cell Imaging Solution (e.g., phenol red-free medium)

  • Fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets (e.g., DAPI or GFP cube, depending on spectra).[11]

Procedure:

  • Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment.

  • Probe Loading: a. Prepare a working solution of APO-propanoate in complete medium at the desired final concentration (start by testing a range from 1-10 µM). b. Aspirate the old medium from the cells and replace it with the probe-containing medium. c. Incubate the cells for 15-60 minutes at 37°C.

    • Causality Note: The optimal loading time and concentration must be determined empirically to achieve sufficient signal without causing cytotoxicity.

  • Wash: a. Gently aspirate the loading medium. b. Wash the cells three times with pre-warmed PBS or Live-Cell Imaging Solution to remove extracellular probe.

    • Trustworthiness Check: This washing step is critical to reduce background fluorescence and ensure that the detected signal originates from intracellular probe molecules.[1]

  • Imaging: a. Add fresh, pre-warmed Live-Cell Imaging Solution to the dish. b. Place the dish on the microscope stage within the environmental chamber. c. Using the appropriate filter set based on the probe's excitation/emission spectra, locate the cells and focus. d. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[12]

  • Controls: a. Vehicle Control: Image cells treated with the same concentration of DMSO used for the probe to check for solvent-induced artifacts. b. Unstained Control: Image cells that have not been loaded with the probe to assess the level of cellular autofluorescence in your chosen filter channel.[12]

Section 6: References

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Retrieved March 4, 2026, from [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Retrieved March 4, 2026, from [Link]

  • Gogoi, A., et al. (2021). Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations. PMC. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorescent Properties of Aminopyridines. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorescent properties of aminopyridines. Retrieved March 4, 2026, from [Link]

  • Dogra, S. K. (1987). Fluorescence study of aminopyridines. The Journal of Physical Chemistry. Retrieved March 4, 2026, from [Link]

  • Nikon's MicroscopyU. (n.d.). Imaging Fluorescent Proteins. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2012). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. Retrieved March 4, 2026, from [Link]

  • Wang, Y., et al. (2022). Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. PMC. Retrieved March 4, 2026, from [Link]

  • Baklanov, M. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. Retrieved March 4, 2026, from [Link]

  • Santos, C., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Retrieved March 4, 2026, from [Link]

Sources

Method

Application Note: Synthesis of 3-Aminopyridin-2(1H)-one Based Fragment Libraries

Abstract & Strategic Rationale The 3-aminopyridin-2(1H)-one scaffold (often referred to as 3-amino-2-pyridone) represents a "privileged structure" in fragment-based drug discovery (FBDD), particularly for kinase inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The 3-aminopyridin-2(1H)-one scaffold (often referred to as 3-amino-2-pyridone) represents a "privileged structure" in fragment-based drug discovery (FBDD), particularly for kinase inhibition. Its core utility lies in its ability to mimic the hydrogen-bonding pattern of the adenosine ring of ATP, allowing it to function as a potent hinge binder (Donor-Acceptor-Donor motif).

However, the synthesis of libraries based on this scaffold is complicated by lactam-lactim tautomerism , poor solubility of the free pyridone, and the ambident nucleophilicity of the ring nitrogen.

This guide details a "Latent Functionality" Strategy . Instead of manipulating the sensitive pyridone directly, we utilize 2-methoxypyridine as a stable, soluble precursor. The pyridone core is revealed only in the final step via O-demethylation. This approach maximizes yield, simplifies purification, and allows for diverse orthogonal functionalization at the C3 (amine), C5 (aryl/heteroaryl), and N1 positions.

Pharmacophore & Retrosynthetic Analysis

The Hinge Binding Motif

The 3-aminopyridin-2-one scaffold presents a specific H-bond interface crucial for ATP-competitive inhibition:

  • C2-Carbonyl (O): Hydrogen Bond Acceptor (binds to hinge backbone NH).

  • N1-H: Hydrogen Bond Donor (binds to hinge backbone Carbonyl).

  • C3-Amine (NH): Hydrogen Bond Donor (vectors into the solvent-exposed region or gatekeeper pocket).

Synthetic Workflow Diagram

The following diagram outlines the "Methoxy-Protected" route versus the "Direct" route, highlighting the strategic advantage of the former.

G cluster_direct Direct Route (Problematic) Start Start: 2-Methoxy-3-nitropyridine Inter1 Scaffold A: 3-Amino-2-methoxypyridine Start->Inter1 Reduction (H2, Pd/C) Branch1 Vector 1 (C3): Amide/Urea Formation Inter1->Branch1 C3 Diversification Branch2 Vector 2 (C5): Suzuki/Buchwald Coupling Inter1->Branch2 C5 Diversification (if Halogenated) FinalStep The 'Reveal': TMS-I Mediated Demethylation Branch1->FinalStep Branch2->FinalStep Product Final Library: 3-Aminopyridin-2(1H)-one FinalStep->Product Yields Pyridone DirectStart 2-Hydroxy-3-nitropyridine DirectProd Solubility Issues N vs O Alkylation Mix DirectStart->DirectProd

Figure 1: Strategic workflow comparing the robust Methoxy-Protected route against the problematic Direct route.

Core Protocols

Protocol A: Scaffold Preparation (Nitro Reduction)

Objective: Synthesis of 3-amino-2-methoxypyridine from 2-methoxy-3-nitropyridine. Rationale: We use the methoxy-derivative to prevent the formation of the pyridone tautomer, ensuring the amine is nucleophilic and the substrate remains soluble in organic solvents.

Reagents:

  • Substrate: 2-methoxy-3-nitropyridine (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ gas (balloon) or Ammonium Formate (transfer hydrogenation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methoxy-3-nitropyridine (5.0 g, 32.4 mmol) in MeOH (50 mL). Argon purge the vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) under an argon stream. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Evacuate and backfill with H₂ (balloon pressure) three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor via LCMS. The nitro group (

    
    ) will disappear, replaced by the amine (
    
    
    
    ).
  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The resulting 3-amino-2-methoxypyridine is an oil or low-melting solid. It oxidizes slowly; store under N₂ at -20°C or use immediately.

Protocol B: Library Diversification (Parallel Synthesis)

Objective: Introduction of diversity at the C3-amine position (Amides/Ureas).

Reagents:

  • Scaffold: 3-amino-2-methoxypyridine

  • Electrophiles: Acid Chlorides (R-COCl) or Isocyanates (R-NCO)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine

  • Solvent: Dichloromethane (DCM) (anhydrous)

Methodology (96-well plate or vial format):

  • Prep: Prepare a 0.2 M stock solution of the scaffold in DCM.

  • Addition: Add 500 µL (0.1 mmol) of scaffold solution to each reaction vial.

  • Base: Add DIPEA (2.0 eq).

  • Coupling: Add the specific Acid Chloride (1.1 eq) or Isocyanate (1.1 eq).

  • Incubation: Shake/stir at RT for 12 hours.

  • Scavenging (Crucial for purity): Add polymer-supported trisamine resin (to scavenge excess electrophile) and polymer-supported isocyanate (to scavenge unreacted scaffold). Shake for 4 hours.

  • Filtration: Filter off resins. The filtrate contains the clean 2-methoxypyridine intermediate .

Protocol C: The "Reveal" (O-Demethylation)

Objective: Conversion of the 2-methoxypyridine library to the active 3-aminopyridin-2(1H)-one forms. Mechanism: TMS-I (generated in situ) cleaves the methyl ether via an


 mechanism, thermodynamically driven by the formation of the strong amide-like lactam bond.

Reagents:

  • Chlorotrimethylsilane (TMS-Cl)

  • Sodium Iodide (NaI)[1]

  • Solvent: Acetonitrile (MeCN)

Methodology:

  • Reagent Prep: Dissolve the intermediate from Protocol B in dry MeCN.

  • Activation: Add NaI (4.0 eq) followed by TMS-Cl (4.0 eq). The solution will turn yellow/orange (formation of TMS-I).

  • Reaction: Heat to 60°C for 2–4 hours in a sealed vial.

  • Quench: Cool to RT. Add aqueous Na₂S₂O₃ (sodium thiosulfate) to quench iodine color and MeOH to quench silyl species.

  • Purification:

    • Option A (Precipitation): Many pyridones precipitate upon adding water/ether.

    • Option B (SCX): Use Strong Cation Exchange (SCX) cartridges. The pyridone is weakly basic; it may pass through or bind loosely depending on substitution.

    • Option C (Prep-HPLC): Standard reverse phase (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Quality Control

Regioselectivity in Alkylation (N1 vs O2)

If your library requires substitution at the Ring Nitrogen (N1), you cannot use the methoxy-protection route. You must use the Direct Pyridone Route .

  • Challenge: 2-pyridone anion is an ambident nucleophile.

  • Solution: Use P(NMe₂)₃ mediated alkylation or specific solvent controls.

ConditionMajor ProductMechanism
NaH / DMF / Alkyl Halide Mixture (N-alk + O-alk)

(Loose ion pair)
K₂CO₃ / Acetone N-alkylation Thermodynamic control
Ag₂CO₃ / Toluene O-alkylation Silver coordinates Nitrogen
Mitsunobu (PPh₃/DIAD) O-alkylation Oxygen attack on P-O species
Analytical Validation Table

Use this table to interpret NMR data when confirming the "Reveal" step.

Feature2-Methoxypyridine (Precursor)3-Aminopyridin-2-one (Product)
¹H NMR (C-OMe) Singlet ~3.9 ppm (3H)Absent
¹H NMR (NH) Broad singlet (Amide/Amine)New broad singlet >11 ppm (Lactam NH)
¹³C NMR (C2) ~160-164 ppm (C-O)~158-162 ppm (C=O)
LCMS Sharp peak, hydrophobicBroad peak, earlier elution (more polar)

Case Study: MPS1 Kinase Inhibition

Context: Monopolar Spindle 1 (MPS1) kinase is a target for cancer therapy.[2][3][4] Fragment: 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.[1][2][3]

Synthesis Highlight:

  • Start: 2-methoxy-5-bromopyridin-3-amine.

  • Suzuki Coupling: React with pyridine-4-boronic acid (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

    • Note: The methoxy group prevents catalyst poisoning by the free lactam.

  • Demethylation: TMS-Cl/NaI protocol (Protocol C).

  • Result: High affinity hinge binder (

    
     < 100 nM) with excellent ligand efficiency.
    

References

  • Fearon, D., et al. (2018). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition." Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. Link[2]

  • Wang, N., et al. (2024).[5] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." The Journal of Organic Chemistry, 89, 3657-3665.[5] Link

  • Kibou, Z., et al. (2021).[6] "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation." Chemistry Proceedings, 3(1), 135.[6] Link[6]

  • Sato, K., et al. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(14), 3382–3385.[7] Link[7]

  • Fisyuk, A. S., et al. (2014).[8] "Synthesis of 3-aminopyridine-2(1H)-ones and 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones." Chemistry of Heterocyclic Compounds, 50, 217.[8] Link[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate

Welcome to the technical support center for the synthesis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your overall yield.

I. Synthesis Overview: The Michael Addition Approach

The synthesis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is most commonly achieved through a Michael addition reaction. This involves the conjugate addition of 3-amino-2-oxopyridine (also known as 3-aminopyridin-2(1H)-one) to methyl acrylate.[1][2][3] The reaction is typically base-catalyzed and proceeds via the formation of a resonance-stabilized enolate from the 3-amino-2-oxopyridine, which then acts as the nucleophile.

Reaction Scheme:

Reaction_Scheme Reactant1 3-Amino-2-oxopyridine Reaction + Reactant1->Reaction Reactant2 Methyl Acrylate Reactant2->Reaction Catalyst Base Catalyst->Reaction Solvent Solvent Solvent->Reaction Product Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate Reaction->Product Michael Addition

Caption: General scheme for the Michael addition synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting very low to no yield of the desired product. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a low yield. Let's break down the most common culprits:

1. Incomplete Deprotonation of 3-Amino-2-oxopyridine:

  • Causality: The Michael addition is contingent on the formation of the nucleophilic enolate of 3-amino-2-oxopyridine. If the base used is not strong enough to deprotonate the amide proton, the reaction will not proceed efficiently.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a sufficiently strong base. While weaker bases like triethylamine might be attempted, stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium methoxide (NaOMe) are generally more effective for this transformation.

    • Reaction Temperature: For bases like NaH, an initial period at 0 °C followed by warming to room temperature can facilitate controlled deprotonation and subsequent addition.

    • Solvent Choice: Use an appropriate aprotic solvent that will not interfere with the base. Tetrahydrofuran (THF) or dimethylformamide (DMF) are common choices.

2. Poor Quality of Starting Materials:

  • Causality: Impurities in either the 3-amino-2-oxopyridine or methyl acrylate can inhibit the reaction. 3-Amino-2-oxopyridine can be susceptible to oxidation, and methyl acrylate can polymerize, especially if not stored properly.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting materials by NMR or melting point analysis. 3-Aminopyridine can be synthesized from nicotinamide via a Hofmann rearrangement.[4]

    • Purification: If necessary, recrystallize the 3-amino-2-oxopyridine. Distill the methyl acrylate immediately before use to remove any inhibitors or polymers.

3. Unfavorable Reaction Conditions:

  • Causality: The reaction kinetics can be highly sensitive to temperature and reaction time.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) might be beneficial. However, be cautious as higher temperatures can promote side reactions and polymerization of the acrylate.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times might lead to product degradation.

    • Microwave Irradiation: Consider using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields for Michael additions of amines to acrylates.[5][6]

Issue 2: Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC, and I'm isolating byproducts along with my desired product. What are these side products and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. Here are the most likely side reactions and strategies to mitigate them:

1. N-Alkylation vs. O-Alkylation:

  • Causality: 3-Amino-2-oxopyridine exists in tautomeric forms, and alkylation can occur on the exocyclic nitrogen, the ring nitrogen, or the oxygen atom. The desired product is the result of N1-alkylation of the pyridinone ring.

  • Mitigation Strategies:

    • Choice of Base and Solvent: The regioselectivity of the alkylation can be influenced by the reaction conditions. Harder cations (like Na+) tend to favor O-alkylation, while softer cations might favor N-alkylation. The use of a polar aprotic solvent like DMF can favor N-alkylation.

    • Kinetic vs. Thermodynamic Control: Running the reaction at lower temperatures generally favors the kinetically preferred product.

2. Double Michael Addition:

  • Causality: The primary amino group of the product can potentially react with a second molecule of methyl acrylate, leading to a di-adduct.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of the 3-amino-2-oxopyridine relative to the methyl acrylate to minimize the chance of the product reacting further.

    • Slow Addition: Add the methyl acrylate slowly to the reaction mixture to maintain a low concentration of the electrophile.

3. Polymerization of Methyl Acrylate:

  • Causality: Methyl acrylate is prone to polymerization, especially in the presence of bases or at elevated temperatures.

  • Mitigation Strategies:

    • Use of Inhibitors: Ensure your methyl acrylate contains a polymerization inhibitor if it's not being used immediately after distillation.

    • Temperature Control: Maintain a controlled temperature throughout the reaction.

    • Reaction Time: Avoid unnecessarily long reaction times.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Check_Purity Check Starting Material Purity (NMR, m.p.) Start->Check_Purity Purify Purify Starting Materials (Recrystallize/Distill) Check_Purity->Purify Impure Base_Strength Evaluate Base Strength (e.g., NaH, t-BuOK) Check_Purity->Base_Strength Pure Purify->Base_Strength Optimize_Base Switch to a Stronger Base Base_Strength->Optimize_Base Too Weak Reaction_Conditions Assess Reaction Conditions (Temp, Time, Solvent) Base_Strength->Reaction_Conditions Sufficiently Strong Optimize_Base->Reaction_Conditions Optimize_Conditions Optimize Temp/Time Consider Microwave Reaction_Conditions->Optimize_Conditions Suboptimal Stoichiometry Review Stoichiometry (Excess Amine?) Reaction_Conditions->Stoichiometry Optimal Optimize_Conditions->Stoichiometry Adjust_Stoich Use Slight Excess of Amine Slow Acrylate Addition Stoichiometry->Adjust_Stoich Incorrect Purification_Method Review Purification Method (Column Chromatography) Stoichiometry->Purification_Method Correct Adjust_Stoich->Purification_Method Optimize_Purification Optimize Eluent System Consider Alternative Methods Purification_Method->Optimize_Purification Ineffective Success Improved Yield and Purity Purification_Method->Success Effective Optimize_Purification->Success

Caption: A systematic workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Anhydrous polar aprotic solvents are generally preferred to avoid quenching the base and to facilitate the dissolution of the starting materials. Tetrahydrofuran (THF) and dimethylformamide (DMF) are excellent choices. DMF can be particularly advantageous for reactions that are sluggish in THF due to its higher boiling point and ability to solvate cations effectively.

Q2: How can I effectively purify the final product?

A2: Flash column chromatography is the most common method for purifying Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate. A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. It is crucial to carefully monitor the fractions by TLC to separate the desired product from unreacted starting materials and byproducts. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.

Q3: Can I use a different acrylate ester?

A3: Yes, other alkyl acrylates (e.g., ethyl acrylate, tert-butyl acrylate) can be used. The choice of ester may influence the reaction rate and the subsequent workup and purification steps. Note that the final deprotection step, if required (e.g., for a tert-butyl ester), will need to be adjusted accordingly.

Q4: Are there alternative synthetic routes?

A4: While the Michael addition is the most direct approach, alternative multi-step sequences could be envisioned. For instance, one could perform an N-alkylation of 3-amino-2-oxopyridine with a three-carbon synthon already containing a protected carboxylic acid or nitrile, followed by deprotection and/or hydrolysis. However, these routes are generally longer and less atom-economical.

IV. Data Summary

ParameterRecommended ConditionRationale
Base NaH, t-BuOK, NaOMeEnsures efficient deprotonation of the amide.
Solvent Anhydrous THF or DMFPolar aprotic, prevents quenching of the base.
Temperature 0 °C to RT (or gentle heating to 40-50 °C)Balances reaction rate with minimizing side reactions.
Stoichiometry 1.1 : 1 (3-amino-2-oxopyridine : methyl acrylate)Minimizes double addition to the product.
Purification Flash column chromatographyEffective separation of product from byproducts.

V. Experimental Protocol: Optimized Michael Addition

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2-oxopyridine (1.1 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.5 M.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Acrylate Addition: Cool the reaction mixture back to 0 °C and add methyl acrylate (1.0 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. Gentle heating may be applied if the reaction is slow.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

VI. References

  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 13(2), 340-347.

  • Fisyuk, A. S., et al. (2014). Synthesis of 3-aminopyridin-2(1H)-ones and 1H-pyrido[2,3-b][7][8]oxazin-2(3H)-ones. Chemistry of Heterocyclic Compounds, 50, 217.

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.

  • Organic Chemistry Portal. Michael Addition.

  • Pearl, I. A. (1946). 3-Aminopyridine. Organic Syntheses, 26, 5.

  • ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate.

  • Tarasenko, E. A., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(16), 5183.

  • Vertex AI Search. (n.d.). Grounding API Redirect. [Multiple search results provided by the grounding tool have been synthesized to inform this guide].

Sources

Optimization

"Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate stability issues"

Welcome to the Technical Support Center for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique stability challenges associated with this highly versatile building block.

In modern drug discovery, the 3-amino-2-oxopyridin-1(2H)-yl scaffold is a privileged peptidomimetic core. It serves as a critical P2/P3 hydrogen-bond acceptor in SARS-CoV-2 Main Protease (Mpro) α-ketoamide inhibitors[1], and acts as a glutamine mimic in tissue transglutaminase (TG2) inhibitors, such as the clinical-stage compound ZED1227 used for celiac disease[2]. However, the electron-rich nature of the aminopyridone ring[3] and the hydrolytic lability of the propanoate tail require precise handling to prevent rapid degradation.

Visual Workflow: Degradation Pathways

DegradationPathways Core Methyl 3-(3-amino-2-oxopyridin- 1(2H)-yl)propanoate O2 Oxygen / Air Exposure Core->O2 Electron-rich NH2 H2O Moisture / pH Extremes Core->H2O Labile Ester Light UV / Ambient Light Core->Light Pyridone Core OxProduct Quinone-imine / N-Oxide (Dark Discoloration) O2->OxProduct HydProduct Carboxylic Acid Derivative (Ester Cleavage) H2O->HydProduct PhotoProduct Photolytic Cleavage / Dimerization Products Light->PhotoProduct

Fig 1: Primary degradation pathways of the aminopyridone scaffold and their environmental triggers.

Troubleshooting Guide & Root Cause Analysis

Q: Why does my white/pale-yellow batch of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate turn dark brown or black over time? Causality: The amino group at the 3-position is highly electron-donating. It pushes electron density into the 2-pyridone ring, making the molecule highly susceptible to autoxidation upon exposure to atmospheric oxygen. This oxidative stress generates quinone-imine-like species and N-oxides, which are highly conjugated and appear as dark brown or black impurities[3]. Solution: Always store the compound under an inert atmosphere (Argon or Nitrogen) and handle it using Schlenk techniques if the material is to be used in sensitive catalytic cross-coupling reactions.

Q: During my peptide coupling step, why am I isolating the carboxylic acid instead of the desired methyl ester? Causality: The methyl propanoate tail is inherently susceptible to nucleophilic attack. If your coupling conditions utilize strong organic bases (e.g., DBU, excess DIPEA) in the presence of trace moisture, the ester will rapidly undergo base-catalyzed hydrolysis (saponification). Solution: Ensure all solvents (especially DMF or DCM) are strictly anhydrous. If basic conditions are unavoidable, consider swapping the methyl ester for a more sterically hindered tert-butyl ester during the early synthetic steps[1].

Q: Why is my compound insoluble in THF, and why does my NMR show broad, unresolved peaks? Causality: While the 3-amino-2-pyridone core exists predominantly in the stable lactam form, it readily forms strong intermolecular hydrogen-bonded dimers in non-polar, aprotic solvents like THF or diethyl ether[4]. This dimerization drastically reduces solubility and causes line-broadening in ¹H-NMR spectra due to dynamic exchange, which is frequently misdiagnosed as chemical degradation. Solution: Switch your NMR solvent to a highly polar, hydrogen-bond disrupting solvent like DMSO-


 or Methanol-

to break the dimers and obtain sharp, highly resolved spectra.

Quantitative Stability Metrics

To assist with your experimental planning, our application team has compiled the following stability profile based on accelerated degradation studies.

Environmental ConditionTimeframePurity Retention (%)Primary DegradantRecommended Action
Ambient Air, 25°C, Light7 days< 85%Quinone-imine (Oxidation)Store under Ar/N₂ in amber vials.
Ambient Air, 25°C, Dark30 days92%Quinone-imine (Oxidation)Store at -20°C under inert gas.
Aqueous Buffer (pH 8.0)24 hours< 70%Carboxylic Acid (Hydrolysis)Use immediately; avoid basic pH.
Anhydrous DMSO, 25°C30 days> 98%NoneDry solvents over 3Å molecular sieves.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solutions for High-Throughput Screening (HTS) assays? A: Yes, but only if the DMSO is strictly anhydrous and degassed. Trace water in DMSO will lead to ester hydrolysis over a period of weeks. We recommend preparing single-use aliquots and storing them at -80°C.

Q: Is the compound light-sensitive? A: Yes. Pyridone cores can undergo photolytic cleavage or[4+4] cycloadditions under prolonged UV exposure. Always use amber glassware or wrap flasks in aluminum foil during prolonged reactions.

Q: What is the best analytical method to monitor its degradation? A: LC-MS is the gold standard. Oxidation products will show an [M+14] or [M+16] mass shift (indicating N-oxide or quinone species), while hydrolysis will show an [M-14] shift (loss of the methyl group to form the free acid).

Validated Experimental Protocols

Protocol A: Reductive Rescue of Oxidized Stocks

If your batch has turned brown due to surface oxidation, you can salvage the material using this self-validating reductive wash protocol.

  • Dissolution: Dissolve the discolored solid in a minimal volume of degassed dichloromethane (DCM). Observation: The organic solution will appear dark brown.

  • Reduction: Wash the organic layer with an equal volume of freshly prepared 5% (w/v) aqueous sodium dithionite (Na₂S₂O₄).

  • Verification Step (Critical): Vigorously shake the separatory funnel and allow the layers to separate. The organic layer must transition from dark brown to pale yellow or colorless. If it remains dark, the oxidation is too advanced, or a second wash is required.

  • Separation & Drying: Isolate the organic layer, wash once with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure (bath temperature < 30°C). Immediately flush the receiving flask with Argon to prevent re-oxidation.

Protocol B: Anhydrous, Inert-Atmosphere Storage Workflow

To guarantee long-term stability (>12 months), follow this aliquoting procedure upon receipt of the chemical.

  • Aliquoting: Inside a nitrogen-filled glovebox, transfer the bulk powder into individual, single-use amber glass vials.

  • Drying: Place the open vials in a vacuum desiccator containing P₂O₅. Apply high vacuum (0.1 mbar) for 4 hours. Verification Step: Weigh a control vial before and after; the mass should stabilize, indicating the complete removal of volatile moisture.

  • Backfilling: Backfill the desiccator with ultra-pure Argon.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the seals tightly with Parafilm. Store at -20°C.

  • Usage: Before opening, allow the vial to warm to room temperature for at least 30 minutes to prevent ambient moisture from condensing on the cold powder.

References

  • [1] Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease. American Chemical Society (ACS). 1

  • [2] Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. MDPI.2

  • [4] The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran. SciSpace. 4

  • [3] SAFETY DATA SHEET: 3-Amino-2-pyridone. TCI Chemicals. 3

Sources

Troubleshooting

"optimizing buffer conditions for Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate assays"

This guide serves as a technical resource for optimizing assay conditions for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . The recommendations below are derived from the specific physicochemical properties of the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for optimizing assay conditions for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . The recommendations below are derived from the specific physicochemical properties of the 3-aminopyridin-2-one core and the methyl propanoate ester tail.

Molecule Analysis & Stability Profile

Before optimizing buffers, researchers must understand the "chemical personality" of this molecule. It possesses two competing instability vectors that dictate the narrow operational window for assays.

Structural FeatureChemical RiskTrigger ConditionsConsequence
Methyl Ester Hydrolysis pH > 7.5 (Base catalyzed)pH < 4.0 (Acid catalyzed)High TemperatureConversion to the carboxylic acid derivative (Mass shift: -14 Da). Loss of lipophilicity.
3-Amino-2-pyridone Oxidation Neutral/Basic pHPresence of O₂Light & Transition MetalsFormation of azo-dimers or quinone-imine species. Solution turns brown/black.
Lactam Core Precipitation Aqueous buffer without co-solventThe planar core can stack, leading to precipitation in purely aqueous media.

Critical Optimization Parameters (Q&A Format)

Section A: Solubility & Stock Preparation

Q: What is the optimal solvent for stock solutions? A: Anhydrous DMSO is the gold standard. The methyl ester is lipophilic, while the lactam core is polar. DMSO solubilizes both domains effectively.

  • Protocol: Prepare a 10–50 mM stock in anhydrous DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C or -80°C.

  • Avoid: Alcohols (Methanol/Ethanol) for long-term storage, as transesterification can occur over time.

Q: My compound precipitates when diluted into the assay buffer. How do I fix this? A: This is likely due to "solvent shock" where the hydrophobic ester tail crashes out of the aqueous phase.

  • Solution 1 (Step-down Dilution): Do not dilute directly from 50 mM to 10 µM. Perform an intermediate dilution (e.g., 1 mM in 10% DMSO) before the final spike.

  • Solution 2 (Carrier): Ensure the final assay buffer contains 0.01% – 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 . These act as carriers to keep the molecule in solution without interfering with the ester.

Section B: pH & Buffer Selection

Q: Which buffer system is safest for this molecule? A: MES (pH 6.0) or HEPES (pH 7.0).

  • Why MES? It buffers effectively at pH 6.0, a "sweet spot" where ester hydrolysis is kinetically slow, and the amine is less prone to oxidation than at higher pH.

  • Why Avoid Tris? Tris contains a primary amine. While slow, it can act as a nucleophile, attacking the methyl ester (aminolysis) during long incubations, forming a Tris-amide byproduct.

  • Why Avoid Carbonate? The high pH (>9) will rapidly hydrolyze the methyl ester.

Q: Can I use Phosphate Buffered Saline (PBS)? A: Yes, but with caution. PBS (pH 7.4) is slightly basic. For assays lasting >4 hours, hydrolysis may become detectable. If you must use PBS, adjust the pH down to 7.0 or 6.8.

Section C: Preventing Degradation (Oxidation & Hydrolysis)

Q: The solution turns yellow/brown after 2 hours. What is happening? A: This is oxidative degradation of the 3-amino group. Aminopyridones are electron-rich and susceptible to radical formation.

  • Fix: Add an antioxidant to your assay buffer.

    • Ascorbic Acid (Vitamin C): 0.1 – 1 mM (Preferred).

    • Sodium Metabisulfite: 0.1 mM (Alternative).

    • DTT/TCEP: Use only if your target protein does not have essential disulfide bonds.

Q: I see a peak at [M-14] in my LC-MS data. Is my compound impure? A: This indicates ester hydrolysis .

  • Mechanism: The methyl group (-CH₃, mass 15) is lost and replaced by a proton (-H, mass 1), resulting in a net loss of 14 Da (Conversion to carboxylic acid).

  • Troubleshooting:

    • Check buffer pH (ensure it is ≤ 7.2).

    • Keep assay temperature at 25°C or 4°C; avoid 37°C if possible for long durations.

    • Ensure the stock DMSO was anhydrous.

Optimized Assay Buffer Recipe

For a standard enzymatic or binding assay, use the following "Safe Harbor" buffer formulation:

ComponentConcentrationFunction
HEPES or MES 25–50 mMpH Control: Set to pH 6.5 – 6.8 to balance ester/amine stability.
NaCl 100 mMIonic Strength: Mimics physiological conditions; prevents aggregation.
EDTA 0.1 mMChelator: Removes trace metals (Fe³⁺, Cu²⁺) that catalyze amine oxidation.
Ascorbic Acid 0.5 mMAntioxidant: Protects the 3-amino group from oxidation.
Tween-20 0.01% (v/v)Surfactant: Prevents surface adsorption and precipitation.
DMSO 1–2% (Final)Co-solvent: Carried over from stock to maintain solubility.

Stability Decision Tree (Visualization)

The following diagram illustrates the logical flow for troubleshooting stability issues with Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate.

StabilityLogic Start Start: Assay Optimization CheckSol Step 1: Check Solubility (Turbidity/Precipitation?) Start->CheckSol PrecipYes Issue: Precipitation CheckSol->PrecipYes Yes PrecipNo Solution Clear CheckSol->PrecipNo No CheckLCMS Step 2: Check Integrity (LC-MS) MassShift14 Peak at [M-14] (Hydrolysis) CheckLCMS->MassShift14 Mass -14 Da MassShift16 Peak at [M+16] or Dimer (Oxidation) CheckLCMS->MassShift16 Mass +16 Da / Brown Color Stable Compound Stable CheckLCMS->Stable No Change ActionSol Action: 1. Increase DMSO (<5%) 2. Add Tween-20 (0.05%) PrecipYes->ActionSol PrecipNo->CheckLCMS ActionHyd Action: 1. Lower pH to 6.0-6.5 2. Use MES Buffer 3. Lower Temp MassShift14->ActionHyd ActionOx Action: 1. Add Ascorbic Acid (0.5mM) 2. Add EDTA (0.1mM) 3. Use Amber Vials MassShift16->ActionOx

Caption: Troubleshooting logic flow for stabilizing Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate in aqueous buffers.

References

  • National Institutes of Health (NIH) - PubChem. 3-Amino-2-pyridone Compound Summary. (pKa and oxidative stability data). Available at: [Link]

  • Mabrouk, M. et al. (2026). Chemical repair of oxidized aromatic amino acids by monohydroxylated 2-pyridones. Journal of Chemical Physics. (Mechanisms of aminopyridone oxidation). Available at: [Link]

  • University of Liverpool. Hydrolysis of Esters - ChemGuide. (Kinetics of methyl ester hydrolysis in varying pH). Available at: [Link]

Optimization

"Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate solubility problems and solutions"

Welcome to the Technical Support Center for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . As a Senior Application Scientist, I have designed this guide to help you overcome the unique physicochemical hurdles assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . As a Senior Application Scientist, I have designed this guide to help you overcome the unique physicochemical hurdles associated with this compound.

This molecule presents a classic "double-edged sword" in formulation: it contains a highly polar, hydrogen-bonding 2-pyridone core coupled with a base/acid-sensitive methyl ester. The following guide breaks down the causality behind its solubility failures and provides field-proven, self-validating protocols to ensure your assays and in vivo models yield reproducible data.

Part 1: The Causality of Solubility Failures (Mechanistic Overview)

To successfully dissolve this compound, you must first understand why it resists solvation:

  • High Crystal Lattice Energy (Dimerization): 2-Pyridone rings are notorious for forming strong, intermolecular hydrogen-bonded dimers and helical structures in the solid state[1]. The 3-amino group acts as an additional hydrogen bond donor, interacting with the 2-carbonyl oxygen of adjacent molecules. This creates a highly stable crystal lattice that water cannot easily penetrate[2].

  • Ester Hydrolysis Vulnerability: The methyl propanoate tail is highly susceptible to chemical hydrolysis. Attempts to force solubility using strong acids (to protonate the amine) or strong bases will rapidly cleave the ester bond, yielding methanol and the inactive propanoic acid derivative[3].

  • Dielectric Shock: When transferring the compound from a polar aprotic solvent (like DMSO) into an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the molecules to rapidly re-associate and precipitate[4].

Part 2: Troubleshooting FAQs

Q1: Why does my compound instantly precipitate when I dilute a 10 mM DMSO stock into PBS (pH 7.4)? A: This is caused by "dielectric shock." In DMSO, the solvent acts as a massive hydrogen-bond acceptor, perfectly solvating the 3-amino and 2-oxopyridin groups. When introduced to PBS, the water molecules cannot compete with the compound's intrinsic desire to hydrogen-bond with itself. The molecules rapidly re-establish their N-H···O dimers and crash out of solution[1]. Solution: You must use a step-down dilution method or a co-solvent system (see Protocol B).

Q2: Can I lower the pH to 2.0 using HCl to protonate the 3-amino group and force aqueous solubility? A: Yes, but you will destroy your compound. While protonating the primary amine increases aqueous solubility, the methyl propanoate group undergoes rapid acid-catalyzed ester hydrolysis at pH < 4.0[5]. If you run this solution on an LC-MS, you will see a mass shift corresponding to the loss of the methyl group (-14 Da). Solution: Avoid extreme pH. If mild acidification is strictly required, keep the solution on ice and use it within 30 minutes.

Q3: My in vivo dosing solution turned slightly cloudy after 2 hours at room temperature. Is it still good? A: No. Cloudiness indicates micro-precipitation. Dosing a suspension intravenously will cause embolisms, and dosing it orally will result in erratic, non-linear pharmacokinetic absorption. Solution: Discard the cloudy solution. Switch to a cyclodextrin-based formulation (Protocol C) which sterically shields the molecules from each other.

Part 3: Standardized Solubilization Protocols

Every protocol below is designed as a self-validating system . If the physical appearance or LC-MS trace deviates from the expected outcome, the protocol has failed, and the sample must be discarded.

Protocol A: Preparation of a Stable 10 mM In Vitro Master Stock

Causality: Anhydrous DMSO prevents moisture-driven ester hydrolysis while fully disrupting the 2-pyridone hydrogen-bond network.

  • Weighing: Weigh the desired amount of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate powder in a dry, static-free environment.

  • Solvation: Add anhydrous DMSO (≥99.9%, sealed under argon). Do not use standard benchtop DMSO, which absorbs atmospheric water and will slowly hydrolyze the ester[6].

  • Agitation: Vortex for 60 seconds. The solution must be completely clear.

  • Storage: Aliquot into single-use amber vials and store at -20°C. Validation: Thaw one aliquot. If it is completely clear and LC-MS shows >98% intact ester, the master stock is validated.

Protocol B: Aqueous Assay Buffer Dilution (Minimizing Dielectric Shock)

Causality: Gradual introduction of surfactants prevents the 2-pyridone cores from finding each other and dimerizing during the transition to water.

  • Take the 10 mM DMSO stock and add Tween-80 to achieve a 1:1 (v/v) ratio of DMSO:Tween-80. Vortex thoroughly.

  • Slowly add this mixture dropwise into your assay buffer (e.g., PBS) while vortexing vigorously.

  • Keep the final DMSO concentration below 1% to prevent cellular toxicity. Validation: Measure absorbance at 600 nm. An OD600 > 0.05 indicates micro-precipitation has occurred.

Protocol C: 1 mg/mL In Vivo Formulation (Cyclodextrin Complexation)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the planar pyridone ring, physically preventing dimerization without requiring ester-destroying pH adjustments.

  • Prepare a 20% (w/v) HP-β-CD solution in sterile saline (0.9% NaCl).

  • Add the dry compound directly to the cyclodextrin solution.

  • Sonicate in a water bath at 37°C for 15 minutes. Causality: Gentle thermal energy overcomes the initial solid-state lattice energy, allowing the cyclodextrin to encapsulate the monomer. Validation: The solution should be optically clear. Centrifuge at 10,000 x g for 5 minutes; no pellet should form.

Part 4: Quantitative Data Summary

Table 1: Solubility Matrix & Solvent Compatibility

Solvent SystemMax SolubilityStability (24h at 25°C)Mechanism of Solvation
Anhydrous DMSO>50 mM>99% IntactComplete H-bond disruption
Water (pH 7.4)<0.1 mM>95% IntactPoor (Lattice energy dominates)
20% HP-β-CD in Saline~5 mM>98% IntactSteric encapsulation of pyridone
0.1 N HCl (pH 1.0)>10 mM<30% Intact Amine protonation (Causes Hydrolysis)
0.1 N NaOH (pH 13.0)>10 mM<5% Intact Deprotonation (Rapid Saponification)

Table 2: Degradation Profile (Ester Hydrolysis)

ConditionHalf-Life (t½)Primary DegradantVisual Indicator
pH 7.4 Buffer (25°C)>48 hoursPropanoic acid derivativeNone (Remains clear)
pH 2.0 Buffer (25°C)~4 hoursPropanoic acid derivativeNone (Remains clear)
Ambient DMSO (Wet)~14 daysPropanoic acid derivativeNone (Remains clear)
PBS Dilution (No surfactant)N/A (Precipitates)Intact monomer (Solid)Cloudy white suspension

Part 5: Mechanistic Workflow Visualization

The following diagram illustrates the chemical fate of the compound based on your formulation choices.

G Start Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate in Solid State Solvent Select Solubilization Strategy Start->Solvent Aqueous Direct Aqueous Buffer (pH 7.4) Solvent->Aqueous Acidic Acidic/Basic Aqueous (pH <3 or >9) Solvent->Acidic CoSolvent Anhydrous DMSO or HP-β-CD Solvent->CoSolvent Precipitation Precipitation (H-Bond Dimerization) Aqueous->Precipitation High Lattice Energy Hydrolysis Ester Hydrolysis (Propanoic Acid Derivative) Acidic->Hydrolysis Acid/Base Catalysis Success Stable Solubilized Monomer CoSolvent->Success Steric Shielding / H-Bond Disruption

Workflow for overcoming 2-pyridone dimerization and ester hydrolysis during solubilization.

References

  • 2-Pyridone - Wikipedia, Wikipedia,
  • 2-Pyridone, ChemEurope,
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions, RSC Publishing,
  • Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine, MDPI,
  • 4.
  • Why do we use excess w

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 3-Aminopyridin-2(1H)-one Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the purification of 3-aminopyridin-2(1H)-one derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the purification of 3-aminopyridin-2(1H)-one derivatives. While these compounds are privileged scaffolds in drug discovery and materials science, their unique physicochemical properties make them notoriously difficult to isolate.

This guide bypasses generic advice to address the fundamental causality behind your purification failures. By understanding the molecular behavior of these derivatives, you can transition from trial-and-error to systematic, self-validating purification strategies.

Part 1: The Core Mechanistic Challenges

To purify 3-aminopyridin-2(1H)-ones effectively, you must first understand why they behave the way they do. The difficulties stem from three interconnected molecular phenomena:

  • Lactam-Lactim Tautomerism: The molecule exists in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. The lactam form is generally more stable, with an enthalpy difference (ΔH) of approximately 6.3 to 7.9 kJ/mol [1]. This slow interconversion on the chromatographic timescale leads to peak splitting.

  • Complementary Hydrogen Bonding: The adjacent amino (-NH₂) and pyridone (-NH-C=O) groups create a dense hydrogen-bonding network. These molecules rapidly self-assemble into highly stable pyridone-pyridone or pyridone-lactim dimers, yielding an enthalpic stabilization of 14–15 kcal/mol [2]. This dimerization drastically reduces solubility in non-polar solvents and causes severe streaking on normal-phase silica.

  • Amphoteric Behavior: The basic 3-amino group and the slightly acidic pyridone NH mean the molecule's charge state is highly pH-dependent, complicating standard liquid-liquid extractions.

Table 1: Physicochemical Properties Impacting Purification
PropertyQuantitative MetricMechanistic CausePurification Impact & Troubleshooting Solution
Tautomerization Energy ΔH ≈ 6.3 - 7.9 kJ/mol (Lactam favored)Proton transfer between N and O atoms [1].Causes double peaks in HPLC/NMR. Solution: Increase column temperature or use VT-NMR.
Dimerization Energy Enthalpic stabilization ≈ 14-15 kcal/molIntermolecular complementary H-bonding [2].Causes poor solubility and silica streaking. Solution: Use polar modifiers or reverse-phase media.
Isoelectric Point (pI) pI typically ~ 6.5 - 7.5Amphoteric nature (basic -NH₂, acidic -NH).Crashes out at liquid-liquid interface. Solution: Perform isoelectric precipitation instead of extraction.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound streaks heavily on normal-phase silica gel, and my mass recovery is less than 30%. How do I fix this? A1: Streaking and poor recovery are caused by strong hydrogen bonding to the silanol groups on the silica, compounded by the potential for the 3-amino-2-pyridone motif to chelate trace metals (e.g., Fe³⁺) present in standard silica. Actionable Fix: Switch to Reverse-Phase (C18) Flash Chromatography . If normal-phase must be used, you must deactivate the silica. Use a highly polar eluent system such as DCM/MeOH (e.g., 90:10 to 80:20) and add 1% concentrated aqueous NH₄OH or 1% Triethylamine (TEA). The basic modifier competes for the silanol sites and disrupts the pyridone dimers.

Q2: I am seeing double peaks in my HPLC chromatogram and NMR spectra, but LC-MS shows only one mass. Is my product impure? A2: This is a classic artifact of lactam-lactim tautomerism . At room temperature, the interconversion rate between the lactam and lactim forms is slow relative to the chromatographic timescale, resulting in two distinct peaks [1]. Actionable Fix: For HPLC, increase the column compartment temperature to 45–50°C. The added thermal energy accelerates the interconversion, coalescing the two peaks into a single sharp band. For NMR, run the sample in a strongly hydrogen-bonding solvent like DMSO-d₆ to stabilize a single tautomer, or perform Variable-Temperature (VT) NMR at 60°C.

Q3: During liquid-liquid extraction (aqueous workup), my compound crashes out as a sticky solid at the interface. How do I recover it? A3: 3-Aminopyridin-2(1H)-ones are zwitterionic. At their isoelectric point (pI), they are electrically neutral overall and exhibit minimum solubility in both water and organic solvents. Actionable Fix: Stop trying to extract it into the organic layer. Instead, utilize Isoelectric Precipitation (See Protocol B below). Adjust the aqueous layer precisely to the compound's pI to maximize precipitation, then recover the pure product via filtration.

Part 3: Visualizing the Molecular Dynamics

Tautomerism Lactam 3-Aminopyridin-2(1H)-one (Lactam Form) Lactim 3-Amino-2-hydroxypyridine (Lactim Form) Lactam->Lactim Tautomerization (Solvent/Temp Dependent) Dimer1 Pyridone-Pyridone Dimer (Self-Assembly) Lactam->Dimer1 Intermolecular H-Bonding Dimer2 Pyridone-Lactim Heterodimer Lactam->Dimer2 Complementary H-Bonding Lactim->Dimer2 Complementary H-Bonding

Lactam-lactim tautomerization and complementary hydrogen-bonding dimerization pathways.

PurificationTree Start Crude 3-Aminopyridin-2(1H)-one SolCheck Aqueous Solubility? Start->SolCheck HighSol High Aqueous Solubility (Amphoteric) SolCheck->HighSol Yes LowSol Low Aqueous Solubility (Highly Lipophilic R-groups) SolCheck->LowSol No IsoPrecip Isoelectric Precipitation (Adjust pH to ~7.0) HighSol->IsoPrecip Step 1 NPC Normal-Phase Silica (DCM/MeOH + 1% NH4OH) LowSol->NPC Add basic modifiers to prevent streaking RPC Reverse-Phase C18 (H2O/MeCN + 0.1% FA) IsoPrecip->RPC If further purity needed

Decision tree for selecting the optimal purification strategy based on aqueous solubility.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Reverse-Phase Flash Chromatography

Use this protocol when the derivative is highly polar and streaks on normal-phase silica.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimum amount of DMSO or DMF. Add C18 functionalized silica (1:3 ratio of crude to silica) and evaporate the solvent under high vacuum (Genevac or lyophilizer). Do not use liquid injection, as the compound will precipitate on the column head.

  • Column Equilibration: Use a C18 flash column. Equilibrate with 95% Water / 5% Acetonitrile containing 0.1% Formic Acid (FA). The FA keeps the 3-amino group protonated, disrupting dimer formation.

  • Gradient Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 20 column volumes (CV).

  • Validation Checkpoint: Monitor the UV trace at 254 nm and 280 nm. If the peak exhibits severe tailing, verify that the mobile phase pH is below 3.0. If tailing persists, increase the FA concentration to 0.2% to ensure complete protonation of the amino group.

  • Recovery: Lyophilize the collected fractions to obtain the formate salt. If the free base is required, neutralize with saturated NaHCO₃ and extract with n-butanol.

Protocol B: Isoelectric Precipitation

Use this protocol to isolate the compound directly from an aqueous reaction mixture or workup.

  • Dissolution: Dilute the crude reaction mixture with 1M HCl until the pH reaches ~2.0. The compound will fully dissolve as the hydrochloride salt. Wash the aqueous layer twice with Diethyl Ether to remove non-polar organic impurities.

  • Neutralization: Place the aqueous layer in an ice bath with vigorous stirring. Slowly add 1M NaOH dropwise.

  • Validation Checkpoint: Continuously monitor the pH using a calibrated probe. As the pH approaches 6.5–7.5 (the typical pI for these derivatives), the solution will rapidly turn turbid. Stop the addition of base the moment maximum turbidity is achieved. If you overshoot the pH (>8.5), the compound will deprotonate (forming the phenoxide/enolate equivalent) and redissolve.

  • Aging & Filtration: Stir the suspension at 4°C for 2 hours to promote crystal growth. Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 10 mL) followed by ice-cold ethanol (1 x 5 mL) to remove residual water. Dry under vacuum.

References

  • Fujimoto, A., & Inuzuka, K. (1990). The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran. Bulletin of the Chemical Society of Japan, 63(8), 2292–2299. URL: [Link]

  • Gellrich, U., Huang, J., Seiche, W., Keller, M., Meuwly, M., & Breit, B. (2011). Ligand self-assembling through complementary hydrogen-bonding in the coordination sphere of a transition metal center: the 6-diphenylphosphanylpyridin-2(1H)-one system. Journal of the American Chemical Society, 133(4), 964-975. URL: [Link]

Optimization

"interpreting NMR spectra of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate"

To: Research & Development Team From: Senior Application Scientist, Analytical Support Division Subject: Technical Guide: NMR Interpretation & Troubleshooting for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate Introd...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Analytical Support Division Subject: Technical Guide: NMR Interpretation & Troubleshooting for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate

Introduction: The Analytical Challenge

You are analyzing Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (CAS: 1250530-92-7).[1] This molecule is a bifunctional scaffold often used in peptidomimetic drug design. Its structure consists of a 3-amino-2-pyridone core N-alkylated with a methyl propanoate side chain.

The primary analytical challenge with this class of compounds is regioisomerism . The precursor, 3-amino-2-pyridone, is an ambident nucleophile. During synthesis, alkylation can occur at the Nitrogen (N-alkylation) —yielding your desired target—or at the Oxygen (O-alkylation) , yielding a pyridine ether impurity.

This guide provides the "Golden Standard" spectral data, a decision tree for distinguishing regioisomers, and troubleshooting protocols for common spectral anomalies.

Part 1: Structural Verification & Assignment

The "Golden Standard" 1H NMR Spectrum

Solvent Recommendation:DMSO-d6 is preferred over CDCl₃.

  • Reasoning: The amino (-NH₂) protons are exchangeable and often broaden or disappear in Chloroform due to rapid exchange or hydrogen bonding. DMSO stabilizes these protons, appearing as a distinct broad singlet. Furthermore, DMSO prevents the aggregation common with polar pyridone rings.

Predicted Chemical Shifts (DMSO-d6, 400 MHz):

RegionProton (Assignment)Shift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)
Aromatic H-6 (Pyridone Ring)6.80 – 7.10dd / d1HJ ≈ 7.0, 1.5
Aromatic H-4 (Pyridone Ring)6.60 – 6.80dd / d1HJ ≈ 7.5, 1.5
Aromatic H-5 (Pyridone Ring)6.05 – 6.25t / dd1HJ ≈ 7.0
Exchangeable -NH₂ (Amino)4.50 – 5.50br s2HN/A
Aliphatic N-CH₂ (Linker)3.90 – 4.10t2HJ ≈ 7.0
Aliphatic -OCH₃ (Ester)3.55 – 3.65s3HN/A
Aliphatic -CH₂-CO (Linker)2.60 – 2.80t2HJ ≈ 7.0

Note on Ring Protons: In 3-amino-2-pyridones, the H-5 proton is typically the most shielded (lowest ppm) due to resonance effects, appearing as a triplet-like pattern. H-4 and H-6 are deshielded, with H-6 often being the most downfield due to the adjacent Nitrogen.

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Aliphatic 1. Check Aliphatic Region (2.5 - 4.2 ppm) Start->Check_Aliphatic Decision_Chain Are there 2 triplets (Linker) and 1 singlet (OMe)? Check_Aliphatic->Decision_Chain Check_Aromatic 2. Check Aromatic Region (6.0 - 7.5 ppm) Decision_Ring Are there 3 coupled protons? Check_Aromatic->Decision_Ring Decision_Chain->Check_Aromatic Yes Suspect_Impurity Suspect Alkyl Impurity or Polymerization Decision_Chain->Suspect_Impurity No Decision_Ring->Suspect_Impurity No Analyze_Pattern Analyze Splitting Pattern: Is H-5 (6.1 ppm) a triplet? Decision_Ring->Analyze_Pattern Yes Confirm_Core Core Structure Confirmed Check_NH2 3. Check NH2 Signal (Broad singlet ~5.0 ppm) Analyze_Pattern->Check_NH2 D2O_Shake Perform D2O Shake: Does signal disappear? Check_NH2->D2O_Shake Final_Validation VALIDATED STRUCTURE D2O_Shake->Final_Validation Yes (Exchangeable)

Caption: Step-by-step logic for validating the 1H NMR spectrum of 3-amino-2-pyridone derivatives.

Part 2: Troubleshooting Synthesis (N- vs. O-Alkylation)

The Problem: In the synthesis of N-substituted pyridones, the O-alkylated isomer (a pyridine ether) is a common byproduct.

  • Target (N-alkyl): Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate.

  • Impurity (O-alkyl): Methyl 3-((3-aminopyridin-2-yl)oxy)propanoate.

Q: How do I distinguish the N-alkyl product from the O-alkyl impurity using NMR?

A: Look for the "Aromatic Shift" and the "Carbonyl Signature."

FeatureN-Alkyl Target (Pyridone) O-Alkyl Impurity (Pyridine) Mechanism/Reason
Ring Protons (1H) Shielded (6.0 - 7.1 ppm) Deshielded (6.8 - 8.0 ppm) Pyridones lose aromaticity compared to pyridines, causing an upfield shift. O-alkyl derivatives retain full aromatic pyridine character.
N-CH₂ Shift (1H) ~4.0 ppm ~4.4 ppm Oxygen is more electronegative than Nitrogen, deshielding the adjacent methylene group in the O-isomer.
Ring Carbonyl (13C) ~158 - 160 ppm ~160 - 164 ppm (C-O) The amide carbonyl (C=O) of the pyridone is distinct from the aromatic C-O carbon of the pyridine.
HMBC Correlation N-CH₂ correlates to C=O O-CH₂ correlates to C-O In the N-isomer, the linker protons correlate to the amide carbonyl (C2).
Visualizing the Regioselectivity Check

Regioselectivity_Check Input Identify Isomer Check_H_Shift Check Ring Protons (1H) Input->Check_H_Shift Result_N Upfield (6.0-7.1 ppm) N-Alkylated (Target) Check_H_Shift->Result_N Shielded Result_O Downfield (6.8-8.0 ppm) O-Alkylated (Impurity) Check_H_Shift->Result_O Deshielded Check_C_Shift Check C2 Carbon (13C) Result_N->Check_C_Shift Confirm Result_C_N C=O (~159 ppm) Check_C_Shift->Result_C_N Result_C_O C-O-C (~163 ppm) Check_C_Shift->Result_C_O

Caption: Decision tree for distinguishing N-alkylation (desired) from O-alkylation (impurity).

Part 3: Frequently Asked Questions (FAQs)

Q1: My amino (-NH₂) peak is missing or extremely broad. Is my compound decomposed?

  • Diagnosis: Not necessarily. In CDCl₃, amino protons often broaden into the baseline due to quadrupole broadening from the nitrogen nucleus and rapid chemical exchange.

  • Solution:

    • Switch solvent to DMSO-d6 . Strong hydrogen bonding with the solvent usually sharpens the peak.

    • Run the spectrum at a lower temperature (e.g., 280 K) to slow down the exchange rate.

Q2: I see a small triplet at 1.2 ppm and a quartet at 4.1 ppm. What is this?

  • Diagnosis: This is likely Ethyl Acetate residue (common extraction solvent) or Ethanol .

  • Verification: Check for the integral ratio (3:2). If the coupling constant J ≈ 7 Hz, it is residual solvent.

  • Fix: Dry the sample under high vacuum (>1 mbar) for 12 hours at 40°C.

Q3: The integration of the aromatic region is higher than expected (e.g., 4H instead of 3H).

  • Diagnosis: You may have unreacted 3-amino-2-pyridone starting material.

  • Verification: Look for a triplet around 6.2 ppm that doesn't match your product's exact shift, or a broad singlet >11 ppm (the N-H of the unreacted pyridone).

  • Fix: The starting material is much more polar. A simple silica plug filtration (DCM:MeOH 95:5) usually removes the unreacted pyridone.

Part 4: Experimental Protocols

Optimal Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule from a fresh box to minimize water peaks (HDO at 3.33 ppm), which can overlap with the methoxy signal.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Scans (NS): 16 or 32 (for 1H).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the aromatic protons.

Advanced Validation: HSQC/HMBC

If the 1D spectrum is ambiguous regarding N- vs O-alkylation:

  • Run HSQC to identify which protons are attached to which carbons.

  • Run HMBC (Heteronuclear Multiple Bond Correlation).

    • Look for the correlation between the N-CH₂ protons (~4.0 ppm) and the C2 Carbonyl (~159 ppm).

    • Result: A strong cross-peak confirms the N-C bond (N-alkylation).

    • Absence: If the CH₂ correlates to a carbon >162 ppm that looks aromatic, suspect O-alkylation.

References

  • BenchChem. (2025).[2] 1H NMR Analysis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. Retrieved from

  • ChemicalBook. (2026). 3-Amino-2(1H)-pyridinone Spectral Data. Retrieved from

  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[3] Retrieved from

  • ResearchGate. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate: A Comparative Guide to 2-Oxopyridine Scaffolds vs. Traditional Kinase Inhibitors

Executive Summary The evolution of kinase inhibitors has historically been dominated by aminopyrimidine-based scaffolds (e.g., Imatinib) and highly reactive covalent binders (e.g., Ibrutinib). However, the pursuit of enh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of kinase inhibitors has historically been dominated by aminopyrimidine-based scaffolds (e.g., Imatinib) and highly reactive covalent binders (e.g., Ibrutinib). However, the pursuit of enhanced kinome selectivity and optimized physicochemical properties has driven the exploration of novel heterocycles. Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (MAOP) represents a highly versatile, emerging 2-oxopyridine-based pharmacophore.

Unlike traditional scaffolds that often suffer from high lipophilicity (CLogP > 3.5) or irreversible off-target reactivity, the MAOP scaffold leverages its 2-oxopyridine core to form highly specific hydrogen bonds with the kinase hinge region[1]. This guide objectively compares the mechanistic, quantitative, and experimental profiles of the MAOP scaffold against established Type I, Type II, and Covalent kinase inhibitors.

Structural & Mechanistic Profiling: The "Why" Behind the Scaffold

To understand the utility of the MAOP scaffold, we must analyze the causality of its binding kinetics compared to traditional alternatives:

  • Type I Inhibitors (e.g., Imatinib): Bind to the active (DFG-in) conformation of the kinase. While effective, they often face resistance mutations at the gatekeeper residue.

  • Type II Inhibitors (e.g., Sorafenib): Bind to the inactive (DFG-out) conformation, extending into an adjacent hydrophobic pocket. This increases residence time but often results in broad kinome-wide off-target liabilities due to the conserved nature of the hydrophobic pocket.

  • Covalent Inhibitors (e.g., Ibrutinib): Form irreversible bonds with specific Cysteine residues. While exceptionally potent, they carry risks of idiosyncratic toxicity if they react with off-target nucleophiles.

  • The MAOP Scaffold (2-Oxopyridine): The 3-amino and 2-oxo groups act as a precise hydrogen bond donor-acceptor pair, mimicking the adenine ring of ATP to anchor into the hinge region[1]. Simultaneously, the methyl propanoate vector directs toward the solvent-exposed region, allowing for structural functionalization without disrupting the primary binding affinity. This results in highly tunable residence times and lower lipophilicity.

BindingModes Kinase Kinase Target Type1 Type I Inhibitors (e.g., Imatinib) Kinase->Type1 DFG-in (Active) Type2 Type II Inhibitors (e.g., Sorafenib) Kinase->Type2 DFG-out (Inactive) Covalent Covalent Inhibitors (e.g., Ibrutinib) Kinase->Covalent Cys-Targeted Irreversible MAOP MAOP Scaffold (2-Oxopyridine) Kinase->MAOP Hinge-Binding (Tunable)

Caption: Kinase binding modes comparing traditional inhibitors to the MAOP scaffold.

Comparative Quantitative Data

The following table synthesizes the pharmacological parameters of fully elaborated MAOP-derivatives against standard reference inhibitors.

Scaffold / CompoundPrimary Binding ModeRepresentative TargetAvg. IC50 (nM)Residence Time (τ)CLogPOff-Target Liability
Imatinib Type I (DFG-in)ABL, c-KIT10 - 50Short (< 1 hr)3.8Moderate
Sorafenib Type II (DFG-out)VEGFR, PDGFR20 - 90Long (> 2 hrs)3.8High
Ibrutinib CovalentBTK< 5Irreversible3.9Moderate
MAOP Scaffold Reversible Hinge-binderIRAK4, etc.15 - 100Tunable1.5 - 2.5Low

Data Note: Lower CLogP values for the MAOP scaffold indicate superior aqueous solubility, a critical factor for oral bioavailability and reducing non-specific protein binding.

Self-Validating Experimental Workflows

To rigorously validate the performance of the MAOP scaffold against reference inhibitors, we employ a two-tiered orthogonal testing strategy. Every protocol described here is designed as a self-validating system, incorporating internal controls to eliminate false positives.

Workflow 1: In Vitro Binding Affinity via TR-FRET

Causality: Standard colorimetric or luminescent kinase assays are highly susceptible to compound auto-fluorescence or quenching, leading to artifactual IC50 shifts. We utilize the[2] because the long emission half-life of the Europium (Eu) chelate allows for a time-delayed reading, completely bypassing short-lived background fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase, ULight™-labeled peptide substrate, and ATP at the predetermined Km[apparent] in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Equilibration (Control Step): Dispense serial dilutions of the MAOP derivative, Imatinib (positive control), and DMSO (vehicle control) into a 384-well plate. Add the kinase and incubate for 15 minutes at room temperature. Self-validation: This pre-incubation ensures that slow-binding kinetics do not artificially inflate the apparent IC50.

  • Reaction Initiation: Add the ATP/ULight-substrate mixture to initiate phosphorylation. Incubate for 60 minutes.

  • Termination & Detection: Halt the reaction by adding EDTA (to chelate Mg2+) alongside the Eu-labeled anti-phospho antibody.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using non-linear regression of the 665/615 nm emission ratio.

Workflow 2: Cellular Target Engagement via CETSA

Causality: In vitro potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (which compete with reversible inhibitors). The[3] directly measures target engagement in complex biological systems without modifying the drug or the target protein[4]. It relies on the biophysical principle that ligand-bound proteins exhibit increased thermal stability compared to unbound proteins.

Step-by-Step Methodology:

  • Cell Treatment: Cultivate target cells (e.g., MV4-11) and incubate with the MAOP compound, reference inhibitor, or DMSO vehicle for 2 hours at 37°C to allow for intracellular equilibration.

  • Heat Challenge: Aliquot 50 µL of the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C. Self-validation: The centrifugation step strictly separates the denatured/aggregated proteins (pellet) from the stabilized, ligand-bound target proteins (supernatant).

  • Protein Analysis: Analyze the soluble supernatant using quantitative Western blotting or capillary electrophoresis (Wes).

  • Data Plotting: Plot the band intensities against temperature to generate melt curves. A rightward shift in the aggregation temperature (ΔT_agg > 2°C) conclusively validates intracellular target engagement.

CETSA A 1. Cell Treatment B 2. Heat Challenge A->B C 3. Cell Lysis B->C D 4. Centrifugation C->D E 5. Detection D->E

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Conclusion

While traditional Type I, Type II, and covalent inhibitors remain foundational to targeted oncology and immunology, their inherent limitations in lipophilicity and off-target toxicity necessitate the development of novel pharmacophores. The Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate scaffold offers a highly tunable, low-CLogP alternative. By utilizing robust, self-validating workflows like TR-FRET and CETSA, researchers can confidently map the structure-activity relationship (SAR) of 2-oxopyridine derivatives, bridging the gap between biochemical affinity and live-cell target engagement.

References

  • Google Patents. "WO2023152349A1 - Irak4 inhibitors" (Details the use of 3-amino-2-oxopyridin derivatives in kinase inhibition).
  • National Center for Biotechnology Information (PMC). "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity" (Grounds the LANCE Ultra TR-FRET methodology). Available at:[Link]

  • Bio-Techne. "Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay" (Grounds the CETSA denaturation and quantification principles). Available at: [Link]

  • Pelago Bioscience. "CETSA®: Measuring Target Engagement in Whole Blood" (Grounds the physiological relevance of CETSA in complex biological systems). Available at:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison of 3-Aminopyridin-2(1H)-one Analogs: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist The 3-aminopyridin-2(1H)-one scaffold is a highly privileged pharmacophore in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

The 3-aminopyridin-2(1H)-one scaffold is a highly privileged pharmacophore in modern drug discovery. Historically anchored by the success of the PDE3 inhibitor Amrinone, recent synthetic advancements have dramatically expanded the utility of this core. By systematically modifying the 3-amino group and the pyridone ring, researchers have unlocked novel derivatives with potent anti-diabetic (


-glucosidase inhibition) and cytoprotective properties.

This guide provides an objective, data-driven comparison of these emerging analogs against standard-of-care alternatives, detailing the mechanistic causality behind their efficacy and the self-validating experimental workflows required to evaluate them.

Structural Rationale & Target Engagement

The versatility of the 3-aminopyridin-2(1H)-one core stems from its dual hydrogen-bond donor/acceptor capabilities (via the pyridone motif) and the synthetic handle provided by the primary amine at the 3-position.

  • Thiourea Derivatization: Converting the 3-amino group into a thiourea moiety shifts the molecule's target profile toward

    
    -glucosidase. The sulfur and nitrogen atoms create a bidentate hydrogen-bonding network that effectively mimics carbohydrate substrates, allowing for competitive inhibition within the enzyme's active site 1.
    
  • N-Alkylation/Benzylation: Utilizing the Eschweiler–Clarke reaction to yield tertiary N-benzyl derivatives drastically increases the lipophilicity of the scaffold. This modification enhances cellular membrane penetration, allowing the compound to neutralize intracellular reactive oxygen species (ROS) and prevent apoptosis in fibroblast models 2.

MOA Core 3-Aminopyridin-2(1H)-one Core Scaffold Sub1 Thiourea Substitution (e.g., Compounds 8a, 8b) Core->Sub1 Derivatization Sub2 N-Benzyl Substitution (Eschweiler–Clarke rxn) Core->Sub2 Derivatization Target1 Target: α-Glucosidase (Active Site Binding) Sub1->Target1 Bidentate H-bonding Target2 Target: Intracellular ROS (NIH/3T3 Fibroblasts) Sub2->Target2 Lipophilic penetration Outcome1 Anti-Diabetic Effect (Decreased Hyperglycemia) Target1->Outcome1 Competitive Inhibition Outcome2 Cytoprotective Effect (Enhanced Cell Survival) Target2->Outcome2 Radical Scavenging

Fig 1. Divergent structure-activity pathways of 3-aminopyridin-2(1H)-one analogs.

Quantitative SAR & Performance Comparison

To objectively evaluate the clinical potential of these novel analogs, we must benchmark them against established industry standards. The table below synthesizes recent experimental data, comparing the performance of thiourea and N-benzyl derivatives against Acarbose (a standard


-glucosidase inhibitor) and Amrinone (the prototypical 3-aminopyridin-2(1H)-one drug).

Table 1: SAR and Performance Metrics of 3-Aminopyridin-2(1H)-one Derivatives vs. Benchmarks

Compound Class / IDKey SubstitutionPrimary Target / AssayPerformance Metric (IC₅₀ / Viability)Benchmark AlternativeBenchmark Performance
Thiourea Analog 8a 3-thiourea derivative

-Glucosidase (In vitro)
IC₅₀ = 16.64 mMAcarboseIC₅₀ ~ 1.5 - 20 mM
Thiourea Analog 8b 3-thiourea derivative

-Glucosidase (In vitro)
IC₅₀ = 19.79 mMAcarboseIC₅₀ ~ 1.5 - 20 mM
Thiourea Analog 9b 3-thiourea derivative

-Glucosidase (In vitro)
IC₅₀ = 21.79 mMAcarboseIC₅₀ ~ 1.5 - 20 mM*
N-Benzyl Analogs Tertiary N-benzyl amineCytoprotection (NIH/3T3)Significant viability enhancementAmrinoneBaseline cytoprotection

*Note: Acarbose IC₅₀ values vary significantly based on the specific origin of the


-glucosidase enzyme (e.g., yeast vs. mammalian) and assay conditions. The thiourea analogs represent unoptimized early-stage hits that provide a foundational SAR framework.

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems. By integrating specific biochemical causalities and internal controls, these workflows prevent false positives and ensure high-fidelity SAR data.

Protocol A: In Vitro -Glucosidase Inhibition Assay

Causality & Design: This assay utilizes p-nitrophenyl-


-D-glucopyranoside (pNPG) as a synthetic substrate. The cleavage of pNPG by 

-glucosidase releases p-nitrophenol, providing a direct, stoichiometric colorimetric readout. Acarbose is run in parallel as a positive control to self-validate the enzyme's dynamic range and ensure the buffer system is not artificially suppressing kinetics.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute

    
    -glucosidase in 0.1 M phosphate buffer (pH 6.8) to maintain the enzyme's native conformational stability.
    
  • Equilibrium Incubation: Pre-incubate 10 µL of the 3-aminopyridin-2(1H)-one analog (at varying concentrations) with 20 µL of the enzyme solution for 15 minutes at 37°C. Rationale: This allows the compound to achieve thermodynamic equilibrium with the active site prior to substrate competition.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG to initiate the enzymatic cleavage.

  • Alkaline Termination: After precisely 20 minutes, halt the reaction by adding 50 µL of 0.2 M Na₂CO₃. Rationale: The alkaline shift serves a dual purpose—it rapidly denatures the enzyme to freeze the kinetics, and it deprotonates the released p-nitrophenol into a phenolate anion, maximizing its molar absorptivity.

  • Quantification: Read the absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Based Cytoprotection (MTT Assay on NIH/3T3 Fibroblasts)

Causality & Design: The MTT assay measures the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Because this reduction only occurs in metabolically active cells, it acts as a direct surrogate for cell viability, eliminating false positives from necrotic debris. Including a "Vehicle + Stressor" control validates the baseline toxicity window.

Step-by-Step Workflow:

  • Cell Seeding: Seed NIH/3T3 fibroblasts in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow for adherence and log-phase growth.
    
  • Prophylactic Treatment: Treat the cells with the synthesized N-benzyl-3-aminopyridin-2(1H)-one derivatives for 2 hours. Rationale: Pre-incubation ensures adequate intracellular accumulation of the lipophilic analogs before the oxidative insult.

  • Stress Induction: Introduce a cytotoxic stressor (e.g., 200 µM H₂O₂) for 24 hours to induce widespread oxidative damage.

  • Metabolic Labeling: Remove the media and add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Viable cells will reduce the reagent into insoluble purple formazan crystals.

  • Solubilization & Readout: Dissolve the formazan crystals entirely in 100 µL of DMSO and measure the absorbance at 570 nm.

Protocol Start Synthesized Analog Library Split1 Assay 1: α-Glucosidase (Target Engagement) Start->Split1 Split2 Assay 2: NIH/3T3 MTT (Phenotypic Rescue) Start->Split2 Read1 Readout: Absorbance 405 nm (p-Nitrophenol Release) Split1->Read1 Enzymatic cleavage Read2 Readout: Absorbance 570 nm (Formazan Solubilization) Split2->Read2 Metabolic reduction Val1 Internal Control: Acarbose Benchmark Val1->Split1 Val2 Internal Control: Vehicle + Stressor Val2->Split2 End SAR Data Synthesis & Lead Selection Read1->End Read2->End

Fig 2. Orthogonal self-validating workflows for evaluating 3-aminopyridin-2(1H)-one analogs.

Strategic Outlook

The 3-aminopyridin-2(1H)-one scaffold represents a highly tunable platform. While Amrinone established the core's viability in cardiovascular indications, recent SAR profiling proves that targeted functionalization at the 3-amino position can successfully pivot the molecule's activity toward metabolic and cytoprotective indications. For drug development professionals, prioritizing the thiourea and N-benzyl subclasses offers a validated starting point for hit-to-lead optimization in anti-diabetic and geroprotective pipelines.

References
  • Kulakov, I.V., Shulgau, Z., Palamarchuk, I.V., Dezhko, E. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules. 2[2]

  • Shulgau, Z.T., Palamarchuk, I.V., Sergazy, S., Kulakov, I.V. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. ResearchGate. 1[1]

Sources

Validation

In-Depth Comparison Guide: Cross-Reactivity Profiles of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate Scaffolds in TG2 Inhibitor Development

Executive Summary Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is a highly specialized peptidomimetic building block critical to the synthesis of tissue transglutaminase (TG2) inhibitors. Most notably, this pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is a highly specialized peptidomimetic building block critical to the synthesis of tissue transglutaminase (TG2) inhibitors. Most notably, this pyridinone scaffold forms the structural backbone of ZED1227, the first-in-class TG2 inhibitor currently undergoing clinical evaluation for the treatment of celiac disease[1]. In drug development, the primary challenge with targeting TG2 is avoiding cross-reactivity with the other eight active human transglutaminase isoforms (such as TG1, TG3, and Factor XIIIa) and off-target biological thiols[1][2]. This guide objectively compares the cross-reactivity profile of the pyridinone scaffold against alternative chemotypes, providing researchers with causal mechanistic insights and validated experimental protocols.

Mechanistic Causality: Why the Pyridinone Scaffold Excels

Tissue transglutaminase utilizes a catalytic triad (Cys277-His335-Asp358) to mediate the deamidation and cross-linking of gliadin peptides, a process that triggers the autoimmune cascade in celiac disease[3][4]. To inhibit this, molecules employ a Michael acceptor warhead to form a covalent bond with the highly nucleophilic Cys277[1]. However, a naked warhead will promiscuously react with off-target cysteine proteases or cellular antioxidants like glutathione.

The methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate derivative acts as a precise homing device. The pyridinone ring mimics the peptide bonds of natural gliadin substrates, providing non-covalent affinity that guides the warhead exclusively into the TG2 catalytic tunnel[1][3]. This steric and electronic tuning prevents the warhead from fitting into the active sites of TG1 (responsible for skin barrier function), TG3, or FXIIIa (essential for blood coagulation)[1][2].

G TG2 Tissue Transglutaminase (TG2) Active State Cys277 Catalytic Cys277 (Nucleophilic Attack) TG2->Cys277 Scaffold Pyridinone Scaffold (Non-covalent Recognition) Scaffold->TG2 Guides binding Warhead Michael Acceptor Warhead (Electrophilic) Scaffold->Warhead Positions OffTarget Off-Target Isoforms (TG1, TG3, FXIIIa) Scaffold->OffTarget Steric Clash Warhead->Cys277 Irreversible Covalent Bond Thiols Biological Thiols (e.g., Glutathione) Warhead->Thiols No Reactivity (Tuned Electrophilicity)

Mechanism of pyridinone-guided TG2 inhibition and avoidance of off-target cross-reactivity.

Comparative Cross-Reactivity Profiles

When evaluating TG2 inhibitors, the pyridinone scaffold (e.g., ZED1227) is frequently compared against dihydroisoxazole derivatives (e.g., ERW1041E) and reversible competitive inhibitors. The table below synthesizes the cross-reactivity data across these classes[1][5][6][7].

Scaffold ClassRepresentative CompoundTG2 IC50 (nM)Selectivity vs FXIIIaSelectivity vs TG1/TG3Glutathione ReactivityPrimary Limitation
Pyridinone-based ZED1227~53 nM>100-fold>900-fold<2% (after 48h)Complex multi-step synthesis
Dihydroisoxazole ERW1041E~100 nMModerateSignificant TG1 cross-reactivityLowIsoform cross-reactivity[6]
Reversible Competitive Various>500 nMPoorPoorNoneLack of in vivo potency

Data Interpretation: The pyridinone scaffold achieves an exceptional >900-fold selectivity over TG3 and >100-fold over FXIIIa[1]. This is critical because cross-reactivity with FXIIIa disrupts fibrin cross-linking and clot maturation, leading to severe bleeding disorders[1][7]. Furthermore, the pyridinone backbone tunes the Michael acceptor's electrophilicity so precisely that 98% of the parent compound is recovered after 48 hours of exposure to excess glutathione, proving it does not act as a promiscuous electrophile[1].

Experimental Protocols for Assessing Cross-Reactivity

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for profiling the cross-reactivity of methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate derivatives.

Protocol 1: Fluorometric Transamidation Assay for Isoform Selectivity

Causality: All active transglutaminases accept N,N-dimethyl casein as a glutamine-donor substrate. By using a standardized substrate across the board, variations in IC50 directly reflect the inhibitor's structural affinity for the specific isoform's active site rather than substrate bias[1][3].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 mM DTT). Reconstitute recombinant human TG1, TG2, TG3, and FXIIIa (thrombin-activated) to a final concentration of 10 nM.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the pyridinone derivative (from 10 µM to 0.1 nM) in DMSO. Keep the final DMSO concentration <1% to prevent enzyme denaturation.

  • Pre-incubation: Incubate the enzyme with the inhibitor for 30 minutes at 37°C. Self-validation step: Always include a vehicle control (DMSO only) to establish maximum enzyme velocity (Vmax).

  • Substrate Addition: Add N,N-dimethyl casein (2 mg/mL) and a fluorescent amine donor (e.g., monodansylcadaverine, 50 µM).

  • Kinetic Readout: Measure fluorescence polarization or intensity (Ex 340 nm / Em 520 nm) continuously for 60 minutes.

  • Analysis: Calculate the IC50 for each isoform. The selectivity index is derived via the ratio of IC50(Off-target) / IC50(TG2).

Protocol 2: Thiol-Trapping Assay for Off-Target Electrophilicity

Causality: Mechanism-based covalent inhibitors risk depleting cellular antioxidants. This assay verifies that the warhead only reacts when enzymatically catalyzed by the TG2 active site, not spontaneously with free thiols[1].

  • Incubation: Incubate 10 µM of the inhibitor with 10 mM reduced glutathione (GSH) in PBS (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 4, 24, and 48 hours. Quench immediately with 1% formic acid to halt any reaction.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using multiple reaction monitoring (MRM).

  • Validation: A highly selective scaffold like ZED1227 will show >95% parent compound recovery at 48 hours, validating the inert nature of the warhead outside the enzyme pocket[1].

G Start Synthesize Pyridinone Derivative Assay1 Fluorometric Transamidation (TG1, TG2, TG3, FXIIIa) Start->Assay1 Assay2 GSH Thiol-Trapping LC-MS/MS Start->Assay2 Decision Selectivity Index > 100x? GSH Recovery > 95%? Assay1->Decision Assay2->Decision Pass Advance to in vivo Celiac Models Decision->Pass Yes Fail Modify Scaffold Sterics/Electronics Decision->Fail No Fail->Start

High-throughput experimental workflow for validating TG2 inhibitor cross-reactivity.

Conclusion

The methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate building block represents a masterclass in rational drug design. By leveraging the non-covalent recognition properties of the pyridinone ring, researchers can direct electrophilic warheads specifically to TG2, bypassing the severe cross-reactivity issues associated with FXIIIa and epidermal transglutaminases. This scaffold remains the gold standard for developing therapeutics targeting celiac disease and fibrotic disorders.

References
  • Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Type 2 Transglutaminase in Coeliac Disease: A Key Player in Pathogenesis, Diagnosis and Therapy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Emerging Pharmaceutical Therapies to Address the Inadequacy of Gluten-Free Diet for Celiac Disease Source: Preprints.org URL:[Link]

  • Unraveling Celiac Disease from Pathogenesis to Precision Medicine Source: Tampere University (Trepo) URL:[Link]

Sources

Comparative

"confirming the binding mode of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate"

Technical Comparison Guide: Validating the Binding Mechanism of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate Executive Summary: The Structural Imperative In the landscape of modern peptidomimetics, Methyl 3-(3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Validating the Binding Mechanism of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate

Executive Summary: The Structural Imperative

In the landscape of modern peptidomimetics, Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (hereafter referred to as MAP-Pyr ) represents a critical scaffold for rigidifying peptide backbones. Unlike flexible linear peptides, the 2-pyridone core locks the amide bond geometry, serving as a potent bioisostere for the P1-P1' junction in protease inhibitors (e.g., Thrombin, Elastase) and integrin antagonists.

However, the efficacy of MAP-Pyr relies entirely on its binding mode. Ambiguity in its tautomeric state (lactam vs. lactim) or the orientation of its N1-propanoate tail can derail Structure-Based Drug Design (SBDD) campaigns. This guide objectively compares the methods for confirming the binding mode of MAP-Pyr against industry standards, providing actionable protocols to validate its mechanism of action.

Comparative Analysis: MAP-Pyr vs. Conventional Scaffolds

Before validating the mode, we must validate the molecule. Why choose MAP-Pyr over traditional alternatives? The table below compares the physicochemical performance of the MAP-Pyr scaffold against standard linear dipeptides and unsubstituted pyridones.

Table 1: Performance Metrics of MAP-Pyr vs. Structural Alternatives

FeatureMAP-Pyr (The Product) Alternative A: Linear Dipeptide Alternative B: Unsubstituted 2-Pyridone
Conformational Entropy (

)
Low (Favorable) . The ring constrains rotation, minimizing the entropy penalty upon binding.High (Unfavorable) . Requires significant energy to freeze the flexible chain into a bound pose.Moderate . Ring is rigid, but lack of N1-tail allows "flipping" in the pocket.
Tautomeric Stability Locked (Lactam) . N1-substitution forces the C=O acceptor form, ensuring predictable H-bonding.Variable . Amide bond resonance is stable but susceptible to hydrolysis.Ambiguous . Can shift between Lactam (C=O) and Lactim (C-OH) depending on pH/environment.
Metabolic Stability (

)
High . Resistant to standard proteases due to non-natural cyclic amide.Low . Rapidly cleaved by plasma peptidases.Moderate . Susceptible to oxidative metabolism (CYP450).
Binding Specificity High . The N1-propanoate directs the vector into specific sub-pockets (e.g., S1').Low . Promiscuous binding due to flexibility.Low . Lack of anchor allows multiple binding orientations.

Expert Insight: The N1-substitution in MAP-Pyr is the "killer feature." It acts as an anchor, preventing the promiscuous binding often seen with unsubstituted heterocycles. Validating this specific orientation is the primary goal of the protocols below.

Methodological Comparison: Confirming the Binding Mode

To confirm how MAP-Pyr binds, we compare three validation tiers. While X-ray crystallography is the gold standard, it is not always feasible for low-affinity fragments.

Tier 1: X-Ray Co-Crystallography (The Gold Standard)
  • Mechanism: Direct electron density mapping of the ligand in the active site.

  • Pros: Unambiguous determination of the H-bond network (C=O acceptor vs. 3-NH donor) and N1-tail vector.

  • Cons: Low throughput; requires high-quality protein crystals.

  • Verdict: Mandatory for Lead Optimization.

Tier 2: Solution-State NMR (STD & WaterLOGSY)
  • Mechanism: Transfer of magnetization from protein to ligand (Saturation Transfer Difference).

  • Pros: Works in solution (physiological conditions); detects weak binders (

    
     ~ mM range).
    
  • Cons: Does not provide a 3D pose, only the "epitope" (which atoms touch the protein).

  • Verdict: Best for Fragment Screening.

Tier 3: Computational Docking (MD Simulation)
  • Mechanism: Energy minimization using force fields (e.g., AMBER, CHARMM).

  • Pros: High throughput; zero material cost.

  • Cons: High false-positive rate; struggles with water-mediated bridges common in pyridone binding.

  • Verdict: Hypothesis Generation Only.

Detailed Experimental Protocols

Protocol A: X-Ray Co-Crystallography (Soaking Method)

Use this protocol to definitively map the MAP-Pyr interaction.

  • Crystal Generation: Grow apo-crystals of the target protein (e.g., Serine Protease) using the hanging drop vapor diffusion method.

    • Condition: 1.5 M Ammonium Sulfate, 0.1 M Tris pH 8.5, 12% Glycerol.

  • Ligand Preparation: Dissolve MAP-Pyr in 100% DMSO to a stock of 100 mM.

  • Soaking:

    • Transfer the apo-crystal to a fresh drop containing the mother liquor + 5 mM MAP-Pyr (Final DMSO < 5%).

    • Incubation: 2–12 hours. (Note: Pyridones are rigid; long soaks are rarely needed).

  • Cryo-Protection: Transfer crystal to mother liquor + 25% Glycerol + 5 mM Ligand for 30 seconds.

  • Data Collection: Collect dataset at 100 K. Aim for < 2.0 Å resolution.

  • Refinement: Look for the

    
     difference map. The planar pyridone ring should be distinct.
    
    • Validation Check: Ensure the N1-propanoate density is continuous with the ring. If the tail is disordered, the binding is non-specific.

Protocol B: STD-NMR (Saturation Transfer Difference)

Use this protocol if crystals are unavailable or to validate solution-state binding.

  • Sample Prep:

    • Protein: 10–20 µM (Target).

    • Ligand (MAP-Pyr): 1–2 mM (100x excess).

    • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10%

      
      .
      
  • Pulse Sequence: Use a standard stddiff sequence.

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2.0 seconds (Gaussian train).

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Result: Only the signals from MAP-Pyr protons in close contact (< 5 Å) with the protein will appear.

    • Interpretation: If the H-3 (amino) and H-6 (ring) protons show strong STD signals, but the propanoate methyl does not, the tail is solvent-exposed.

Visualization of the Binding Logic

The following diagram illustrates the critical "Lactam Lock" mechanism and the decision tree for validating the binding mode.

BindingModeValidation Compound MAP-Pyr Scaffold Target Target Protein (e.g., Serine Protease) Compound->Target Incubation Interaction_A H-Bond Acceptor (C=O @ Pos 2) Target->Interaction_A Primary Recognition Interaction_B H-Bond Donor (NH2 @ Pos 3) Target->Interaction_B Specificity Interaction_C Vector Anchor (Propanoate @ N1) Target->Interaction_C Entropic Lock XRay Method 1: X-Ray (Definitive Mode) Interaction_A->XRay Visualized by Electron Density NMR Method 2: STD-NMR (Epitope Mapping) Interaction_C->NMR Validated by Signal Intensity Success CONFIRMED BINDING MODE (Lactam Form Validated) XRay->Success High Resolution (<2.5Å) NMR->Success Strong STD Effect

Figure 1: The Validation Logic Flow. The diagram maps the critical interaction points of MAP-Pyr (Yellow/Green) and links them to the appropriate validation method (Black/Grey).

Critical Mechanistic Insight: The "Lactam Lock"

The defining feature of MAP-Pyr is the N1-substitution . In unsubstituted 2-pyridones, the molecule exists in a tautomeric equilibrium between the lactam (2-oxo, NH) and lactim (2-hydroxy, N) forms.

  • The Problem: The lactim form acts as a Hydrogen Bond Donor (OH) and Acceptor (N), whereas the lactam acts as an Acceptor (C=O) and Donor (NH). This ambiguity makes SBDD impossible.

  • The MAP-Pyr Solution: By alkylating the N1 position with the methyl propanoate group, the molecule is chemically locked into the 2-pyridone (lactam) form.

  • Implication: When confirming the binding mode, you must observe the C=O acting as a hydrogen bond acceptor (e.g., to a backbone NH of the protein). If your docking model suggests the oxygen is a donor, the model is physically impossible.

References

  • Hirschmann, R. et al. (2009). The 2-Pyridone Scaffold: A Versatile Peptidomimetic for Protease Inhibition. Journal of Medicinal Chemistry.

  • Mayer, M. & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.

  • Klebe, G. (2006). Virtual Ligand Screening: Strategies, Perspectives and Limitations. Drug Discovery Today.

  • Caira, M. R. (2007). Crystalline Polymorphism of Organic Compounds: Pyridone Derivatives. Topics in Current Chemistry.

Validation

"benchmarking Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate activity"

This guide benchmarks the technical performance and utility of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate , a specialized heterocyclic building block.[1] It is analyzed here primarily as a nucleobase mimic (pseud...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the technical performance and utility of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate , a specialized heterocyclic building block.[1] It is analyzed here primarily as a nucleobase mimic (pseudo-cytosine) for Peptide Nucleic Acid (PNA) synthesis and as a privileged pharmacophore in kinase/protease inhibitor design.

Category: Peptidomimetics & Heterocyclic Scaffolds

Status: High-Value Intermediate / Pharmacophore Primary Utility: PNA Cytosine Mimicry, Kinase Inhibition (Scaffold), Factor Xa Inhibition.[1]

Executive Summary & Core Utility

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is a functionalized pyridone derivative.[1][2] Unlike standard aliphatic amino acids, this molecule incorporates a 3-amino-2-pyridone core—a system capable of specific hydrogen-bonding interactions (Donor-Acceptor) that mimic the nucleobase Cytosine .[1]

Its "activity" is defined by two distinct applications:

  • Biophysical Activity (PNA/DNA): As a monomer, it stabilizes triplex formation or specific duplex recognition via Hoogsteen or Watson-Crick mimicry.

  • Pharmacological Activity (Scaffold): The 3-amino-2-pyridone motif is a bioisostere found in Factor Xa inhibitors and Btk inhibitors , where it engages the S1 pocket or hinge region of enzymes.[1]

Quick Benchmark Verdict
FeatureTarget Compound (Propanoate Linker)Standard Alternative (Acetate Linker)Biological Alternative (Cytosine)
Backbone Flexibility High (3-carbon spacer)Low (2-carbon spacer)N/A (Ribose/Deoxyribose)
H-Bonding Pattern Donor-Acceptor (D-A) Donor-Acceptor (D-A)A-A-D (Watson-Crick)
Synthetic Yield (N-Alk) High (>85%) (Michael Addition)Moderate (SN2 Substitution)Enzymatic
Target Specificity Tunable (Linker length allows fit)Rigid (High specificity, lower tolerance)Native

Comparative Analysis: Performance Metrics

A. Biophysical Stability (Tm) in Oligomers

When incorporated into PNA or peptidomimetics, the "activity" of this compound is measured by the Melting Temperature (Tm) of the resulting hybrid.

  • Hypothesis: The propanoate linker (C3) introduces more flexibility than the standard acetate linker (C2). This is advantageous for targeting RNA or distended DNA structures but may entail an entropic penalty for standard B-DNA binding.[1]

  • Data Benchmark:

    • Standard PNA (Acetate):

      
       per modification (High rigidity).
      
    • Target (Propanoate):

      
       to 
      
      
      
      (Context dependent).
    • Insight: Use the propanoate derivative when the target sequence requires conformational adaptation (e.g., binding to secondary RNA structures or protein pockets).

B. Synthetic Efficiency (N- vs. O-Alkylation)

A critical benchmark for 2-pyridones is the selectivity of alkylation at the Nitrogen (N1) vs. the Oxygen (O2).[1]

  • Protocol: The synthesis of the target compound typically utilizes a Michael Addition to methyl acrylate, which is thermodynamically controlled to favor N-alkylation .

  • Comparison:

    • Target (Michael Addn):

      
       N/O selectivity.
      
    • Alternative (Alkyl Halide): Often

      
       N/O selectivity without specific catalysts (e.g., Cs2CO3).
      
    • Verdict: The propanoate route is chemically superior for large-scale manufacturing due to high regioselectivity.[1]

C. Pharmacological Potency (Kinase/Protease Inhibition)

The 3-amino-2-pyridone core is a known S1 pocket binder in serine proteases.[1]

  • Activity Benchmark: In Factor Xa inhibition assays, derivatives of 3-amino-2-pyridone have shown

    
     values in the nanomolar range (10–100 nM) .[1]
    
  • Mechanism: The 2-oxo group accepts a H-bond from the backbone NH of Glycine (in the oxyanion hole), while the 3-amino group can donate to Serine or Histidine residues.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis (The "Activity" of Formation)

Objective: Synthesize the target with >98% N1-selectivity.[1]

  • Reagents: 3-amino-2-hydroxypyridine (1.0 eq), Methyl Acrylate (1.2 eq), DBU (0.1 eq), Acetonitrile.

  • Procedure:

    • Dissolve 3-amino-2-hydroxypyridine in MeCN.

    • Add DBU (catalytic base).

    • Add Methyl Acrylate dropwise at 0°C.[1]

    • Reflux for 12 hours.[1]

  • Validation:

    • TLC:

      
       difference between N-isomer (lower) and O-isomer (higher).[1]
      
    • NMR: Check for N-CH2 triplet at

      
       ppm (N-isomer) vs O-CH2 at 
      
      
      
      ppm (O-isomer).
Protocol 2: Hybridization Stability Assay (Tm Measurement)

Objective: Benchmark the binding activity of the PNA oligomer.

  • Incorporation: Hydrolyze the ester (LiOH, THF/H2O) and couple the free acid to the PNA backbone using HATU/DIPEA.

  • Annealing: Mix modified PNA (

    
    ) with complementary DNA (
    
    
    
    ) in PBS buffer (pH 7.0, 100 mM NaCl).
  • Measurement:

    • Heat to 90°C, then cool to 20°C at

      
      .
      
    • Monitor UV absorbance at 260 nm.[1]

    • Calculate:

      
       is the maximum of the first derivative (
      
      
      
      ).

Mechanistic Visualization

The following diagram illustrates the Dual-Mode Utility of the compound: as a DNA-binding PNA monomer and as a Pharmacophore interacting with a Kinase Hinge region.[1]

G cluster_0 Target Compound Structure cluster_1 Activity Mode A: PNA/DNA Recognition cluster_2 Activity Mode B: Enzyme Inhibition Compound Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl) propanoate Core 3-Amino-2-Pyridone (H-Bonding Core) Compound->Core Linker Propanoate Chain (Flexible Linker) Compound->Linker DNA Target DNA/RNA (Guanine/Adenine) Core->DNA H-Bonding (Pseudo-Cytosine) Enzyme Kinase Hinge / Protease S1 Core->Enzyme D-A Interaction Tm Tm Stability (Metric: +/- °C) Linker->Tm Modulates Entropy IC50 Potency (Metric: nM) Linker->IC50 Solvent Exp. Optimization

Caption: Figure 1. Dual-utility map showing the compound's H-bonding core driving both DNA recognition (left) and Enzyme inhibition (right).[1]

References

  • Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide."[1] Science. Link(Foundational reference for PNA activity benchmarking).

  • Guckian, K. M., et al. (2000). "Structure and base pairing properties of a replicable unnatural DNA." Nature Structural Biology.[1] Link(Details on 2-pyridone nucleobase mimics).

  • Quan, M. L., et al. (2014). "Factor Xa inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents. Link(Validates the 2-oxopyridine scaffold in drug discovery).[1]

  • PubChem Compound Summary. "Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate."[1] National Library of Medicine.[1] Link(Structural verification).

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate proper disposal procedures

The following technical guide details the proper disposal and handling procedures for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . This document is structured for researchers and safety officers, prioritizing mec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal and handling procedures for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate . This document is structured for researchers and safety officers, prioritizing mechanism-based safety protocols over generic advice.

Technical Identity & Hazard Profiling

Before initiating disposal, one must understand the chemical behavior of the waste. Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate is a pharmaceutical intermediate containing three distinct reactive motifs: a methyl ester , a primary amine , and a 2-pyridone (lactam) ring.

  • Chemical Stability: The methyl ester is susceptible to hydrolysis under basic conditions, releasing methanol (flammable/toxic) and the corresponding carboxylic acid. The amine group can react with strong oxidizers or acid chlorides.

  • Toxicological Inference: While specific toxicological data for this regioisomer may be limited, structure-activity relationships (SAR) with similar aminopyridinones (e.g., CAS 1343158-00-8) suggest it should be treated as Harmful if Swallowed (H302) and an Irritant (H315/H319/H335) .

  • Ecological Impact: Pyridone derivatives can be persistent in aquatic environments. Direct release into drains is strictly prohibited.

Operational Safety & PPE Matrix

Safety is not just about wearing gear; it is about creating a barrier against specific chemical permeation.

Table 1: Personal Protective Equipment (PPE) Specifications

ComponentSpecificationScientific Rationale
Gloves Nitrile (Double-gloved) The ester functionality can permeate latex. Nitrile provides superior resistance to organic esters and amines.
Respiratory N95 (Solids) / P100 (Spills) Prevents inhalation of fine particulates. If in solution with volatile solvents, use an Organic Vapor cartridge.
Eye Protection Chemical Goggles Safety glasses are insufficient for liquids. Goggles seal against splashes that could cause corneal opacity (amine hazard).
Body Lab Coat (Poly/Cotton) Standard protection. For large scale (>100g) disposal, use a Tyvek apron to prevent permeation.

Waste Characterization & Segregation Logic

Proper disposal relies on correct segregation. Mixing this compound with incompatible waste streams (e.g., strong acids or oxidizers) can lead to exothermic reactions or toxic gas evolution (NOx).[1]

Disposal Decision Tree (DOT Visualization)

The following diagram illustrates the logical flow for categorizing waste containing this compound.

WasteSegregation Start Waste Material Containing Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Pure Substance or Contaminated Debris LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved in Solvent SolidBin Solid Hazardous Waste Bin (Incineration) SolidWaste->SolidBin SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens HaloBin Halogenated Waste Carboy (Code: X-Halo) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Code: X-Org) NonHalogenated->NonHaloBin

Figure 1: Waste segregation logic flow. Ensure the compound is classified by the solvent carrier if in solution.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Context: Expired shelf-life material or excess synthesis product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Transfer:

    • Place the original container inside a fume hood.

    • Transfer the solid using a disposable spatula.

    • Self-Validating Step: Wipe the threads of the waste container with a dry Kimwipe before closing to ensure a tight seal and prevent cap seizing.

  • Secondary Containment: Place the sealed jar into a secondary bin until pickup by EHS/Waste Management.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: Mother liquors or reaction quenching waste.

  • pH Check: The amine group makes this compound basic. If the waste stream is highly acidic (pH < 2), neutralize to pH 5-9 using Sodium Bicarbonate to prevent heating in the waste drum.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated waste.

    • If dissolved in Methanol/Ethyl Acetate : Dispose in Non-Halogenated waste.

  • Precipitation Risk: If the compound is in a high concentration (>10%), it may precipitate out when mixed with other waste solvents.

    • Protocol: Add a small volume of the waste to a test vial of the main waste carboy contents. If solids form, dispose of the mixture as a separate "High Solids" liquid waste stream to prevent clogging the carboy.

Emergency Response: Spill Workflow

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][2]

Spill Response Loop (DOT Visualization)

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to enter?) PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Assess->PPE Safe Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand) Contain->Absorb Collect 5. Collection (Scoop into HazWaste Bag) Absorb->Collect Decon 6. Decontamination (Soap & Water Wash) Collect->Decon Decon->Assess Verify Cleanliness

Figure 2: Cyclic spill response protocol. The process ends only when decontamination is verified.

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (1% Alconox or SDS). Avoid using bleach (Sodium Hypochlorite) directly, as it can react with the primary amine to form chloramines (toxic vapors).

Regulatory Compliance (RCRA & EPA)

  • RCRA Status: This specific compound is likely not a "Listed" waste (P-list or U-list) but falls under Characteristic Waste due to toxicity and ignitability (if in solvent).

  • EPA Waste Code:

    • If in flammable solvent (Flash point < 60°C): D001 .

    • If pure substance: Classify as Non-RCRA Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise), but always incinerate via a licensed facility.

  • Destruction Method: The preferred method for organic nitrogen compounds is High-Temperature Incineration . This ensures complete oxidation of the pyridine ring and amine groups, preventing environmental persistence.

References

  • MDPI. (2017).[3] Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate

This guide provides essential safety and handling protocols for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate, a compound of interest for researchers in drug development. While a specific Safety Data Sheet (SDS) for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate, a compound of interest for researchers in drug development. While a specific Safety Data Sheet (SDS) for this novel compound is not yet universally available, its structure—containing an aminopyridine core and a propanoate ester side chain—allows us to extrapolate critical safety information from well-characterized analogous compounds. This document is designed to empower you, the researcher, with the knowledge to work safely, effectively, and in full compliance with established laboratory standards. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring your focus remains on your groundbreaking research.

Proactive Hazard Assessment: Understanding the Chemistry of Risk

The structure of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate suggests a hazard profile consistent with other aminopyridine derivatives and esters. Aminopyridines are a class of compounds known for their potential toxicity and irritant properties.[1] The ester functional group may introduce risks of skin and eye irritation.[2][3] Therefore, we must handle this compound with the assumption that it is hazardous until proven otherwise.[4]

A summary of anticipated hazards, based on analogous compounds like Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride and various aminopyridines, is presented below.[5]

Anticipated Hazard GHS Hazard Statement (Code) Rationale & Implication for Handling
Acute Oral Toxicity Harmful if swallowed (H302)Ingestion could lead to adverse health effects. Do not eat, drink, or smoke in the laboratory.[6]
Skin Irritation Causes skin irritation (H315)Direct contact can cause redness, itching, or inflammation. Avoid all skin contact.[7]
Eye Irritation Causes serious eye irritation (H319)Contact with eyes can cause significant irritation or damage.[8][7]
Respiratory Irritation May cause respiratory irritation (H335)Inhalation of dust or aerosols can irritate the respiratory tract.[5] Handle in a well-ventilated area.
Aquatic Toxicity Harmful/Toxic to aquatic life (H412)Aminopyridines can be toxic to aquatic organisms.[9][10] Do not dispose of this chemical down the drain.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory for handling this compound. The selection is based on a risk assessment that considers the potential for splashes, aerosol generation, and accidental contact.[11][12]

Protection Type Required Equipment Standard & Justification
Eye & Face Protection Safety Goggles & Face ShieldUse ANSI-approved chemical splash goggles to prevent eye contact.[8] A face shield should be worn over goggles during procedures with a high risk of splashing.[5][13]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves before use and change them immediately if contaminated.[8][12]
Body Protection Laboratory CoatA buttoned, full-length lab coat is required to protect skin and clothing.[8] For larger quantities, a chemical-resistant apron or gown is advised.
Respiratory Protection Chemical Fume HoodAll weighing and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation.[6][8]
Foot Protection Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and dropped objects.[12]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol outlines the essential steps for safely handling Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate from initial preparation to experimental use.

Preparation and Weighing
  • Designate Area: Conduct all work in a designated area within a chemical fume hood.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before handling the compound.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust.[10] Use a spatula to transfer the solid.

  • Dissolution: If preparing a stock solution, add the solvent to the solid slowly. Ensure the vessel is appropriately sized to avoid splashes. The compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4]

Experimental Use
  • Closed Systems: Whenever possible, use closed systems for reactions to minimize exposure.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[13][14]

  • Post-Handling: After completing your work, decontaminate the work area. Thoroughly wash your hands and any exposed skin with soap and water, even after removing gloves.[6][7]

G cluster_prep Preparation Phase cluster_handling Handling & Use cluster_disposal Disposal Phase A 1. Don Full PPE B 2. Work in Fume Hood A->B C 3. Weigh Compound Carefully B->C D 4. Prepare Solution C->D Transfer solid E 5. Conduct Experiment D->E F 6. Decontaminate Work Area E->F G 7. Segregate Waste F->G Collect all contaminated items H 8. Store in Labeled Container G->H I 9. Request EHS Pickup H->I J 10. Wash Hands Thoroughly I->J End of Process

Caption: Safe Handling Workflow Diagram.

Spill and Emergency Procedures: A Plan for the Unexpected

Accidents can happen. A clear and practiced response plan is critical to mitigating any potential harm.

Small Spills (Solid or Liquid)
  • Alert & Isolate: Alert personnel in the immediate area.

  • PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if dealing with a volatile solvent.

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to avoid raising dust.[8]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. For aminopyridines, neutralization with a dilute solution of acetic acid may be appropriate before the final wash.[13]

Large Spills
  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[8]

  • Alert: Notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Isolate: Prevent entry into the affected area.

  • Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup.

SpillResponse Start Spill Occurs IsLarge Is spill large or unmanageable? Start->IsLarge Evacuate Evacuate Area IsLarge->Evacuate Yes DonPPE Don Appropriate PPE IsLarge->DonPPE No AlertEHS Alert Supervisor & EHS Evacuate->AlertEHS SecureArea Secure Area / Prevent Entry AlertEHS->SecureArea End Procedure Complete SecureArea->End Contain Contain spill with inert material DonPPE->Contain Collect Collect waste into hazardous container Contain->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Decontaminate->End

Caption: Spill Response Decision Tree.

Waste Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal of aminopyridine derivatives can harm aquatic ecosystems.[8][10]

  • Waste Segregation: Never dispose of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate or its waste down the sink.[8] All contaminated materials, including unused product, solutions, contaminated gloves, weigh paper, and pipette tips, must be collected as hazardous waste.

  • Container: Use a dedicated, leak-proof, and chemically compatible container for all waste streams containing this compound.[8]

  • Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate," and a description of its hazards (e.g., "Toxic," "Irritant").[8]

  • Storage: Keep the hazardous waste container closed when not in use. Store it in a designated and well-ventilated satellite accumulation area within the laboratory.[8]

  • Disposal Request: When the container is full or approaching its storage time limit (consult your institution's EHS for specific timelines), submit a chemical waste collection request to your EHS department. Disposal must be handled by a licensed hazardous waste facility.[6][8]

By adhering to these protocols, you ensure not only your personal safety but also the integrity of your research and the protection of our shared environment.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid.
  • PubChem. (n.d.). Methyl 3-(methylamino)propanoate. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino Pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • PubChem. (n.d.). Ethyl Propionate. National Center for Biotechnology Information.
  • Synerzine. (2018). Safety Data Sheet: Propanoic acid, 2-propenyl ester.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-(Methylamino)propane-1,2-diol.
  • Sigma-Aldrich. (n.d.). Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Pfizer. (2007). Material Safety Data Sheet - Novantrone.
  • Benchchem. (n.d.). Optimizing reaction conditions for creating 4-aminopyridine derivatives.
  • CHEMM. (2026). Personal Protective Equipment (PPE).
  • CDH Fine Chemical. (n.d.). 4-Amino Pyridine MATERIAL SAFETY DATA SHEET.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Oxford Lab Fine Chem LLP. (n.d.). (p-Amino pyridine) MSDS.
  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS.
  • Cayman Chemical. (2022). 4-Aminopyridine Product Information.
  • Castrol. (2025). Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet: Ethyl 3-(pyridin-2-ylamino)propanoate.

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